Verofylline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66172-75-6 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
MTBUJUHRXVGLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |
Appearance |
Solid powder |
Other CAS No. |
66172-75-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione CK 0383 CK-0383 verofylline |
Origin of Product |
United States |
Foundational & Exploratory
Verofylline: A Technical Whitepaper on a Methylxanthine Bronchodilator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verofylline is a methylxanthine derivative investigated for its potential as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the methylxanthine class, which includes well-known compounds like theophylline and caffeine, this compound is presumed to share the core mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. At lower concentrations, methylxanthines have also been shown to exhibit anti-inflammatory effects through the activation of histone deacetylases (HDACs). This technical guide provides an in-depth exploration of the pharmacology of this compound, leveraging comparative data from the broader methylxanthine class due to the limited availability of specific quantitative data for this compound itself. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support further research and development in this area.
Introduction
Methylxanthines have been a cornerstone in the treatment of obstructive airway diseases for many years.[1] Their ability to relax bronchial smooth muscle, thereby alleviating bronchoconstriction, has provided relief for countless patients. This compound, a polysubstituted methylxanthine, emerged as a potential long-acting bronchodilator.[2] While early clinical evaluation suggested it was not highly effective at the doses initially studied, a deeper understanding of its pharmacological profile within the context of the broader methylxanthine class is warranted for any future development efforts.[2] This whitepaper aims to provide a comprehensive technical overview of this compound, drawing parallels with and presenting data from its more extensively studied analogs, theophylline and doxofylline, to elucidate its potential mechanisms of action and guide future research.
Core Mechanisms of Action
The therapeutic effects of methylxanthines are primarily attributed to three distinct molecular mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Methylxanthines non-selectively inhibit various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This increase in cyclic nucleotides in airway smooth muscle cells results in relaxation and bronchodilation.[4]
-
Adenosine Receptor Antagonism: Methylxanthines are antagonists of A1 and A2 adenosine receptors. Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, methylxanthines can prevent this effect.
-
Histone Deacetylase (HDAC) Activation: At lower, sub-bronchodilator concentrations, theophylline has been shown to activate HDACs. This action is believed to contribute to the anti-inflammatory effects of methylxanthines by suppressing the transcription of inflammatory genes.
Signaling Pathways
The interplay of these mechanisms is crucial to the overall effect of methylxanthines. The following diagrams illustrate the key signaling pathways involved.
Quantitative Data
Table 1: Phosphodiesterase (PDE) Inhibition
| Compound | PDE Isoform | IC50 (µM) | Reference |
| Theophylline | Non-selective | ~100-1000 | |
| Doxofylline | PDE2A1 | ~50% inhibition at 100 µM | |
| Apremilast (Reference PDE4 Inhibitor) | PDE4 | 0.074 |
Note: Theophylline is a weak, non-selective PDE inhibitor. Doxofylline shows weak activity primarily against PDE2A1 at high concentrations.
Table 2: Adenosine Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Theophylline | A1 | 3800 | |
| Theophylline | A2A | 2,000 - 10,000 | |
| Theophylline | A2B | 10,000 - 30,000 | |
| Theophylline | A3 | 20,000 - 100,000 | |
| Doxofylline | A1, A2A, A2B | >100,000 |
Note: Theophylline is a non-selective adenosine receptor antagonist with micromolar affinity. Doxofylline has a significantly lower affinity for adenosine receptors, which may contribute to its improved side-effect profile.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of methylxanthine pharmacology.
Phosphodiesterase (PDE) Activity Assay (Radiometric Method)
This protocol is adapted from established methods for measuring cAMP-specific PDE activity.
Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., this compound) on PDE activity.
Materials:
-
Purified PDE enzyme
-
[3H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Snake venom (from Ophiophagus hannah)
-
Dowex anion exchange resin
-
Scintillation fluid and counter
-
Test compound (this compound, theophylline, etc.) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of the purified PDE enzyme, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding a solution containing a mixture of [3H]-cAMP and unlabeled cAMP. The final substrate concentration should be near the Km of the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by heating the tubes in a boiling water bath for 1-2 minutes.
-
Conversion to Adenosine: Cool the samples and add snake venom, which contains 5'-nucleotidase, to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 30°C for 5-10 minutes.
-
Separation: Apply the reaction mixture to a Dowex anion exchange column. The unreacted [3H]-cAMP will bind to the resin, while the [3H]-adenosine product will pass through.
-
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound compared to a control with no inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol is based on standard radioligand binding assay procedures.
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A)
-
Radioligand specific for the receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-CGS 21680 for A2A)
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., NECA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation fluid and counter
-
Test compound (this compound)
Procedure:
-
Reaction Setup: In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Synthesis of Theophylline Derivatives (General Procedure)
The synthesis of novel theophylline derivatives, such as this compound, typically involves alkylation at the N7 position of the xanthine core. The following is a general procedure based on published methods.
Objective: To synthesize an N7-substituted theophylline derivative.
Materials:
-
Theophylline
-
Appropriate alkylating agent (e.g., an alkyl halide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Tetrabutylammonium bromide (TBA) as a phase-transfer catalyst (optional)
-
Ethyl acetate for extraction
-
Magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: Dissolve theophylline in a suitable solvent containing a base to deprotonate the N7 position, forming the theophylline anion.
-
Alkylation: Add the alkylating agent to the reaction mixture. A phase-transfer catalyst may be added to facilitate the reaction.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., hydrochloric acid).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry it over magnesium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N7-substituted theophylline derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR, and mass spectrometry.
Clinical Development and Future Directions
A double-blind, crossover tolerance study in adult patients with asthma evaluated the effects of orally administered this compound. The study measured peak expiratory flow, forced vital capacity, and its subdivisions at 2, 4, and 6 hours after dosing. Peak drug activity was observed between 4 and 6 hours, and the drug was well-tolerated at the doses used. However, the study concluded that this compound was not a very effective bronchodilator at the tested doses of 0.05 mg/kg and 0.15 mg/kg.
More recent clinical trials have focused on low-dose theophylline as an add-on therapy in COPD, investigating its anti-inflammatory effects. These studies provide a framework for the potential re-evaluation of methylxanthines like this compound, perhaps at different dosing regimens or in combination with other therapies, to harness their anti-inflammatory properties.
Future research on this compound should focus on:
-
Comprehensive Pharmacological Profiling: Determining the IC50 values of this compound against a full panel of PDE isoenzymes and its Ki values for all adenosine receptor subtypes.
-
In Vivo Efficacy Studies: Re-evaluating the bronchodilator and anti-inflammatory effects of this compound in relevant animal models of asthma and COPD, potentially at a wider range of doses.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for its molecular targets, potentially leading to a more favorable therapeutic index.
Conclusion
This compound remains a relatively understudied methylxanthine bronchodilator. While initial clinical findings were not promising, the evolving understanding of the multiple mechanisms of action of methylxanthines, particularly their anti-inflammatory effects at low concentrations, suggests that a re-examination of this compound and related compounds may be warranted. By applying modern pharmacological and medicinal chemistry approaches, as outlined in this whitepaper, it may be possible to unlock the full therapeutic potential of this class of molecules. The provided data on theophylline and doxofylline offer a valuable comparative framework to guide such future investigations.
References
- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 2. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression | Semantic Scholar [semanticscholar.org]
- 3. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Verofylline: A Technical Overview of its Adenosine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verofylline (1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione) is a synthetic derivative of theophylline, belonging to the methylxanthine class of compounds.[1] Like other methylxanthines, its primary mechanism of action is understood to be the non-selective antagonism of adenosine receptors.[2][3] This document provides a comprehensive technical guide on the adenosine receptor antagonism of this compound. Due to a scarcity of direct quantitative data for this compound, this guide leverages extensive data from the closely related and well-characterized methylxanthines, theophylline and caffeine, to provide a robust profile of its expected pharmacological activity. This guide covers the core mechanism of action, relevant signaling pathways, quantitative pharmacological data for analogous compounds, and detailed experimental protocols for assessing adenosine receptor antagonism.
Introduction: this compound and the Methylxanthines
This compound is a polysubstituted methylxanthine developed as a bronchodilator for the treatment of asthma.[2] Its chemical structure is derived from theophylline, a widely studied compound known for its effects on the respiratory and central nervous systems.[4] The pharmacological actions of methylxanthines are primarily attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. At therapeutic concentrations, the antagonism of adenosine receptors is considered a major contributor to their physiological effects.
This compound's identity as a methylxanthine strongly suggests it functions as a competitive, non-selective antagonist across the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the endogenous nucleoside, adenosine.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione | |
| Molecular Formula | C₁₂H₁₈N₄O₂ | |
| Molecular Weight | 250.30 g/mol | |
| CAS Number | 66172-75-6 | |
| Synonyms | CK-0383, Verofilina, Verofyllinum |
Mechanism of Action: Adenosine Receptor Antagonism
Adenosine is a ubiquitous signaling molecule that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. It exerts its effects by binding to four receptor subtypes, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.
-
A₁ and A₃ Receptors: These receptors couple to Gᵢ/Gₒ proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A₂ₐ and A₂ₑ Receptors: These receptors couple to Gₛ proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. The A₂ₑ receptor can also couple to Gₒ proteins.
This compound, as a methylxanthine, is expected to act as a competitive antagonist at these receptors, blocking the binding of endogenous adenosine and thereby inhibiting its downstream effects. This antagonism would prevent the Gᵢ-mediated decrease and the Gₛ-mediated increase in cAMP, respectively.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the four adenosine receptor subtypes, which this compound is presumed to antagonize.
Quantitative Pharmacology (Comparative Data)
Table 2: Comparative Binding Affinities (Kᵢ) of Methylxanthines at Adenosine Receptors
| Compound | A₁ Receptor (Kᵢ, µM) | A₂ₐ Receptor (Kᵢ, µM) | A₂ₑ Receptor (Kᵢ, µM) | A₃ Receptor (Kᵢ, µM) | Species/Tissue (Reference) |
| Theophylline | 14 | 19 | ~4.7 (h) | >100 (r) | Rat Brain, Human (h) |
| Caffeine | 41 | 33 | ~20 (h) | >100 (r) | Rat Brain, Human (h) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
(h) human, (r) rat
Table 3: Comparative Functional Antagonism (IC₅₀) of Methylxanthines
| Compound | A₁-mediated Response (IC₅₀, µM) | A₂-mediated Response (IC₅₀, µM) | Assay System (Reference) |
| Theophylline | 20 - 30 | 20 - 60 | [³H]Cyclohexyladenosine binding inhibition / Adenylate cyclase activation in rat brain |
| Caffeine | 90 - 110 | 80 - 120 | [³H]Cyclohexyladenosine binding inhibition / Adenylate cyclase activation in rat brain |
| This compound | Data Not Available | Data Not Available | N/A |
Pharmacokinetics and Pharmacodynamics
Limited clinical data on this compound suggests it is a long-acting bronchodilator with peak activity observed between 4 and 6 hours after oral administration. However, in a study on adult asthmatic patients, it was not found to be a highly effective bronchodilator at the doses tested. The half-lives of related methylxanthines like theophylline and caffeine are approximately 6.2 hours and 4.1 hours, respectively, though these values can be highly variable depending on factors like smoking status and liver function.
Experimental Protocols
The following sections detail standardized methodologies for assessing the interaction of a test compound, such as this compound, with adenosine receptors.
Radioligand Binding Assay (for Kᵢ Determination)
This protocol is used to determine the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.
Materials:
-
Cell membranes prepared from cells stably expressing a single human adenosine receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligands:
-
A₁: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A₂ₐ: [³H]ZM241385 or [³H]CGS21680
-
A₂ₑ: [³H]PSB-603
-
A₃: [¹²⁵I]I-AB-MECA
-
-
Non-specific binding agent: NECA (5'-N-Ethylcarboxamidoadenosine) or theophylline at a high concentration (e.g., 100 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation (20-50 µg of protein), the radioligand at a concentration near its Kₔ, and varying concentrations of this compound.
-
Total and Non-specific Binding: Prepare tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled ligand like NECA).
-
Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay: cAMP Accumulation (for IC₅₀ Determination)
This protocol measures the ability of a compound to antagonize agonist-stimulated changes in intracellular cAMP levels.
Objective: To determine the IC₅₀ of this compound for the functional antagonism of adenosine receptors.
Materials:
-
Whole cells stably expressing a single human adenosine receptor subtype.
-
Assay Medium: DMEM or similar, containing a phosphodiesterase inhibitor (e.g., 10 µM Rolipram for A₂ receptors or IBMX for A₁/A₃) to prevent cAMP degradation.
-
Adenosine receptor agonist (e.g., NECA for A₂ receptors, CPA for A₁ receptors).
-
Test Compound: this compound, serially diluted.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
Cell lysis buffer (if required by the kit).
Procedure:
-
Cell Plating: Seed cells in 96- or 384-well plates and grow to confluence.
-
Pre-incubation: Replace the growth medium with assay medium. Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add the adenosine receptor agonist at a concentration that produces a submaximal response (e.g., EC₈₀). For A₁/A₃ receptors, co-stimulation with forskolin (an adenylyl cyclase activator) is required to create a signal window for inhibition.
-
Incubation: Incubate for an additional 15-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells (if necessary) and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of this compound concentration. Determine the IC₅₀ value—the concentration of this compound that causes a 50% reversal of the agonist-induced cAMP response—using non-linear regression.
Conclusion
This compound is a methylxanthine derivative whose primary pharmacological action is the non-selective antagonism of adenosine receptors. While direct experimental data on its binding affinities and functional potencies are lacking, a comprehensive understanding of its mechanism can be derived from the extensive research on related compounds like theophylline and caffeine. This compound is expected to be a competitive antagonist at all four adenosine receptor subtypes with micromolar affinity, leading to the modulation of cAMP signaling pathways. The experimental protocols detailed herein provide a framework for the future characterization of this compound and other novel adenosine receptor modulators, which are crucial for advancing drug development in areas such as respiratory disease, neurodegenerative disorders, and inflammation.
References
- 1. This compound | C12H18N4O2 | CID 47845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline - Wikipedia [en.wikipedia.org]
A Technical Guide to the Lipophilicity and Solubility of Verofylline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical properties of Verofylline, focusing on its lipophilicity and solubility. Due to the limited availability of direct experimental data for this compound, this guide presents computed data and outlines the standard experimental protocols used for the characterization of such properties in small molecule drug candidates.
Physicochemical Properties of this compound
This compound is a polysubstituted methylxanthine derivative of theophylline, developed as a long-acting bronchodilator for conditions like asthma.[1] Understanding its lipophilicity and solubility is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing suitable formulations.
Lipophilicity
Table 1: Computed Physicochemical and Lipophilicity Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₄O₂ | [2] |
| Molecular Weight | 250.30 g/mol | [2] |
| XLogP3 (Computed) | 2.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 |
Note: The XLogP3 value of 2.6 suggests that this compound is moderately lipophilic. According to Lipinski's Rule of Five, a logP value under 5 is generally favorable for oral drug absorption.
Solubility
Aqueous solubility is a crucial factor influencing a drug's dissolution and subsequent absorption. Specific quantitative solubility data for this compound is not extensively documented. However, its parent compound, theophylline, is known for having low aqueous solubility, a property that often necessitates formulation strategies to improve its bioavailability. It is reasonable to infer that this compound's solubility profile may present similar challenges.
Low solubility can impede not only oral absorption but also the generation of reliable data in in-vitro assays. Therefore, experimental determination of both kinetic and thermodynamic solubility is a fundamental step in the preclinical development of any compound.
Standard Experimental Protocols
The following sections detail the standard methodologies that researchers would employ to experimentally determine the lipophilicity and solubility of a compound like this compound.
Lipophilicity Determination: Shake-Flask Method for logP/logD
The shake-flask method is the "gold standard" for determining partition and distribution coefficients. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.
Protocol Overview:
-
Preparation of Phases: Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD). Saturate each solvent with the other by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to become distinct.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Partitioning: Add a small aliquot of the this compound stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases. A vial roller system can be used for this purpose.
-
Phase Separation: Centrifuge the vial at high speed to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation:
-
The Partition Coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
-
logP is the base-10 logarithm of P, measured when the compound is in its neutral form.
-
logD is the base-10 logarithm of the distribution coefficient at a specific pH (e.g., 7.4), accounting for both ionized and unionized forms of the compound.
-
Solubility Determination: Thermodynamic Shake-Flask Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound, which is critical for lead optimization and formulation development.
Protocol Overview:
-
Sample Preparation: Add an excess amount of solid, crystalline this compound (e.g., 1 mg) to a glass vial containing a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure the solution is fully saturated and has reached thermodynamic equilibrium.
-
Separation of Undissolved Solid: Filter the resulting suspension using a low-binding filter plate (e.g., Millipore Multiscreen solubility filter plates) or centrifuge the vials at high speed and collect the supernatant. This step is crucial to separate the saturated solution from any remaining solid material.
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Result Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.
Visualized Workflows and Mechanisms
General Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for determining the key physicochemical properties of a drug candidate like this compound.
Presumed Mechanism of Action: PDE Inhibition
This compound, as a methylxanthine, is presumed to act as a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers. By inhibiting PDEs, this compound increases intracellular levels of cAMP, leading to the relaxation of smooth muscle in the airways (bronchodilation).
The diagram below outlines this signaling pathway.
References
Preclinical Profile of Verofylline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verofylline (also known as CK-0383) is a methylxanthine derivative investigated for its potential as a bronchodilator in the management of respiratory diseases such as asthma. As a member of the xanthine class of compounds, its primary mechanism of action is anticipated to be the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. This technical guide provides a comprehensive overview of the available preclinical data on this compound, supplemented with representative information from the broader class of methylxanthine PDE inhibitors to provide a fuller context for its evaluation. The document covers its mechanism of action, available pharmacodynamic data, and general toxicological considerations, alongside detailed experimental protocols relevant to its preclinical assessment.
Mechanism of Action: Phosphodiesterase Inhibition and cAMP Signaling
This compound, as a methylxanthine, is classified as a non-selective phosphodiesterase (PDE) inhibitor.[1] PDEs are a superfamily of enzymes that degrade cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP).[2] By inhibiting these enzymes, this compound increases the intracellular concentration of cAMP in airway smooth muscle cells.[3]
This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets.[4] This cascade of events leads to the sequestration of intracellular calcium and a decrease in the sensitivity of the contractile apparatus to calcium, ultimately resulting in the relaxation of bronchial smooth muscles and bronchodilation.[3]
The following diagram illustrates the proposed signaling pathway for this compound:
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 3. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Verofylline: Detailed Application Notes and Protocols for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verofylline, chemically known as 1,3-dipropyl-7-methylxanthine, is a synthetic derivative of xanthine. Like other methylxanthines, it exhibits a range of pharmacological activities, making it a molecule of interest in drug discovery and development. These application notes provide detailed protocols for the chemical synthesis and subsequent purification of this compound, intended to guide researchers in obtaining this compound with high purity for laboratory and preclinical studies.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₄O₂ | [1][2][3] |
| Molecular Weight | 250.30 g/mol | [1][2] |
| CAS Number | 31542-63-9 | |
| Appearance | White solid | |
| IUPAC Name | 7-methyl-1,3-dipropylpurine-2,6-dione | |
| Solubility | Data not widely available, but expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | |
| Melting Point | Data not specified in the provided search results. |
Synthesis of this compound
The chemical synthesis of this compound (1,3-dipropyl-7-methylxanthine) can be achieved through a multi-step process. A common and effective strategy involves the initial synthesis of the 1,3-dipropylxanthine core, followed by selective methylation at the N7 position. The Traube synthesis, a classical method for preparing purines, provides a foundational approach for constructing the xanthine scaffold.
Synthesis Pathway Overview
Caption: Synthetic pathway of this compound.
Experimental Protocol: Synthesis of 1,3-Dipropyl-7-methylxanthine
This protocol is a representative method based on established xanthine synthesis principles. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of 1,3-Dipropyl-5,6-diaminouracil
The synthesis of the key intermediate, 1,3-dipropyl-5,6-diaminouracil, is a crucial first step. This intermediate serves as the precursor for constructing the imidazole ring of the xanthine core. A reported method involves the condensation of 1,3-dipropyl-5,6-diaminouracil with various carboxylic acids to form 8-substituted xanthines.
-
Materials:
-
6-Aminouracil
-
Propyl bromide or propyl iodide
-
Suitable base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, DMSO)
-
Nitrosating agent (e.g., sodium nitrite)
-
Reducing agent (e.g., sodium dithionite)
-
-
Procedure:
-
N,N'-Dipropylation of 6-Aminouracil: In a round-bottom flask, dissolve 6-aminouracil in a suitable aprotic solvent such as DMF. Add a base (e.g., potassium carbonate) and then slowly add propyl bromide. Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC). After completion, quench the reaction, extract the product, and purify to obtain 1,3-dipropyl-6-aminouracil.
-
Nitrosation: Dissolve the 1,3-dipropyl-6-aminouracil in an appropriate solvent and treat with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to yield 1,3-dipropyl-6-amino-5-nitrosouracil.
-
Reduction: Reduce the nitroso group of the resulting compound using a suitable reducing agent like sodium dithionite to form 1,3-dipropyl-5,6-diaminouracil. This intermediate is often a colored solid and should be handled under an inert atmosphere to prevent oxidation.
-
Step 2: Cyclization to form 1,3-Dipropylxanthine
-
Materials:
-
1,3-Dipropyl-5,6-diaminouracil
-
Formic acid or a derivative (e.g., triethyl orthoformate)
-
-
Procedure:
-
Treat the 1,3-dipropyl-5,6-diaminouracil with a cyclizing agent such as formic acid or triethyl orthoformate.
-
Heat the reaction mixture to facilitate the ring closure, forming the imidazole ring and yielding 1,3-dipropylxanthine.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the crude 1,3-dipropylxanthine by filtration or extraction.
-
Step 3: Selective N7-Methylation to yield this compound
-
Materials:
-
1,3-Dipropylxanthine
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., DMF, acetone)
-
-
Procedure:
-
Dissolve 1,3-dipropylxanthine in a suitable polar aprotic solvent.
-
Add a base to deprotonate the N7 position of the imidazole ring.
-
Slowly add the methylating agent to the reaction mixture at a controlled temperature. The N7 position is generally more nucleophilic and sterically accessible for methylation compared to the N9 position.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench any excess methylating agent, and work up the reaction mixture to isolate the crude this compound.
-
Purification of this compound
Purification of the crude this compound is critical to obtain a high-purity product suitable for research and development. The two primary methods for purification are recrystallization and column chromatography.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. Common solvents to screen for xanthine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof with water or hexanes.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum.
-
Experimental Protocol: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like this compound. Reversed-phase silica (e.g., C18) can also be used, particularly for HPLC purification.
-
Mobile Phase (Eluent): A solvent system is chosen to provide good separation between this compound and any impurities. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. For reversed-phase chromatography, mixtures of water or buffer and an organic modifier like acetonitrile or methanol are common.
-
-
Procedure (Silica Gel Column Chromatography):
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating impurities with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Summary
The following table summarizes expected or reported quantitative data for the synthesis and purification of xanthine derivatives, which can serve as a benchmark for the synthesis of this compound. Specific data for this compound synthesis was not available in the provided search results.
| Parameter | Method | Typical Value | Reference |
| Synthesis Yield | Chemical Synthesis (Alkylation of Xanthines) | 53-96% (for various derivatives) | |
| Purification Yield | Biocatalytic production of 7-methylxanthine followed by HPLC | 83.4% recovery | |
| Final Purity | HPLC | >98% | General expectation after purification |
Conclusion
The synthesis and purification of this compound can be accomplished through established methods in organic chemistry. The provided protocols offer a detailed guide for researchers to produce this compound with high purity. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purity, which are essential for reliable pharmacological and biological studies.
References
Application Note: Quantification of Verofylline using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Introduction
Verofylline is a methylxanthine derivative investigated for its bronchodilator properties, similar to theophylline and doxofylline.[1] For pharmacokinetic studies, quality control of pharmaceutical formulations, and stability testing, a reliable and validated analytical method for the quantification of this compound is essential. This document details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is designed to be stability-indicating, capable of separating this compound from its potential degradation products.
Principle
The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, allows for the elution of this compound. Detection is performed using a UV detector at a wavelength determined to be the absorption maximum for this compound, which is anticipated to be in the range of 270-280 nm, similar to other methylxanthines like theophylline.[1][2] Quantification is based on the peak area of this compound compared to a standard calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade potassium dihydrogen phosphate
-
Analytical reagent grade orthophosphoric acid
-
Purified water (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
3. Chromatographic Conditions (Proposed)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm (To be confirmed by UV scan of this compound standard) |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v). Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
5. Sample Preparation
-
Pharmaceutical Formulation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
-
-
Biological Matrix (Plasma/Serum) - for future pharmacokinetic studies:
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile. Vortex for 1 minute. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of mobile phase.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load 500 µL of the plasma sample. Wash the cartridge with 1 mL of water. Elute this compound with 1 mL of methanol. Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
-
6. Method Validation Parameters (Proposed)
The developed method should be validated according to ICH guidelines, assessing the following parameters:
-
System Suitability: Inject the standard solution (e.g., 10 µg/mL) six times. The %RSD for retention time and peak area should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of this compound standard into a placebo formulation or blank matrix at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by different analysts. The %RSD between the results should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, percentage of acetonitrile, flow rate, and column temperature) on the results.
-
Stability-Indicating Nature (Forced Degradation):
-
Expose the this compound solution (e.g., 100 µg/mL) to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the this compound peak.
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | %RSD < 2.0 | (To be determined) |
| Peak Area | %RSD < 2.0 | (To be determined) |
| Tailing Factor | < 2.0 | (To be determined) |
| Theoretical Plates | > 2000 | (To be determined) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | (To be determined) |
| LOQ | (To be determined) |
| Robustness | Robust |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical flow of HPLC method validation parameters.
References
Application Notes and Protocols for Developing In Vitro Assays for Verofylline Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing in vitro assays to characterize the biochemical and cellular activity of Verofylline, a methylxanthine bronchodilator. The protocols outlined below are designed to assess this compound's effect on key components of the cyclic AMP (cAMP) signaling pathway, a primary mechanism for many methylxanthines.
Introduction
This compound, a polysubstituted methylxanthine, is structurally related to theophylline and is investigated for its bronchodilatory effects in conditions like asthma.[1] The primary mechanism of action for methylxanthines involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2][3] Inhibition of PDEs leads to an increase in intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and downstream signaling cascades, ultimately resulting in smooth muscle relaxation.[3]
These protocols will enable researchers to:
-
Determine the inhibitory activity of this compound on phosphodiesterase enzymes.
-
Quantify changes in intracellular cAMP levels in response to this compound treatment.
-
Measure the activation of Protein Kinase A (PKA) following this compound stimulation.
-
Assess the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a key downstream transcription factor.
I. This compound Signaling Pathway Overview
This compound is hypothesized to exert its effects primarily through the modulation of the cAMP signaling pathway. The key steps in this pathway are:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the degradation of cAMP to AMP.[4] This inhibition leads to an accumulation of intracellular cAMP.
-
Protein Kinase A (PKA) Activation: The elevated cAMP levels lead to the activation of PKA. cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.
-
Downstream Substrate Phosphorylation: Activated PKA phosphorylates various downstream target proteins. A key substrate is the transcription factor CREB, which is phosphorylated at Serine 133.
-
Transcriptional Regulation: Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This can lead to the expression of proteins involved in inflammation, cell proliferation, and survival.
II. Experimental Protocols
The following section details the experimental protocols for assessing this compound's activity at different stages of the cAMP signaling pathway.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of PDE enzymes, which are responsible for hydrolyzing cAMP. A variety of commercial kits are available for this purpose, often relying on fluorescence or colorimetric detection.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound to test a range of concentrations.
-
Reconstitute the PDE enzyme and cAMP substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the PDE enzyme and varying concentrations of this compound to the wells of a 96-well plate.
-
Include control wells with no inhibitor (vehicle control) and a known PDE inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the PDE activity) using non-linear regression analysis.
-
Data Presentation:
| This compound (µM) | PDE Activity (RFU) | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 1 | 1050 | 30 |
| 10 | 750 | 50 |
| 100 | 300 | 80 |
| 1000 | 150 | 90 |
| IC50 | 10 µM |
Intracellular cAMP Measurement Assay
This assay quantifies the levels of intracellular cAMP in cells treated with this compound. Several methods are available, including competitive enzyme-linked immunosorbent assays (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), and chemiluminescent assays.
Experimental Workflow:
Protocol (using a competitive ELISA as an example):
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Optionally, co-treat with an adenylyl cyclase activator like forskolin to stimulate cAMP production.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells using the lysis buffer provided in the assay kit.
-
-
cAMP Measurement:
-
Add the cell lysates to the wells of the ELISA plate, which are pre-coated with a cAMP antibody.
-
Add a known amount of horseradish peroxidase (HRP)-conjugated cAMP to each well. This will compete with the cAMP from the cell lysate for antibody binding.
-
Incubate the plate according to the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the HRP substrate and incubate until a color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Presentation:
| Treatment | This compound (µM) | cAMP Concentration (pmol/well) |
| Vehicle | 0 | 5 |
| Forskolin (10 µM) | 0 | 50 |
| This compound | 1 | 8 |
| This compound + Forskolin | 1 | 75 |
| This compound | 10 | 15 |
| This compound + Forskolin | 10 | 120 |
| This compound | 100 | 25 |
| This compound + Forskolin | 100 | 180 |
Protein Kinase A (PKA) Activity Assay
This assay measures the kinase activity of PKA in cell lysates treated with this compound. These assays typically use a specific PKA substrate peptide and detect its phosphorylation.
Protocol (using a colorimetric ELISA-based assay):
-
Cell Lysate Preparation:
-
Treat cells with this compound as described in the cAMP assay.
-
Lyse the cells and collect the supernatant containing the cellular proteins.
-
-
Kinase Reaction:
-
Add the cell lysates to the wells of a microplate pre-coated with a PKA-specific substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 90 minutes to allow for phosphorylation of the substrate by active PKA.
-
-
Detection:
-
Add a phospho-specific antibody that recognizes the phosphorylated PKA substrate.
-
Incubate for 60 minutes at room temperature.
-
Add an HRP-conjugated secondary antibody and incubate for another 30 minutes.
-
Wash the wells and add a TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the PKA activity in the sample.
-
Compare the PKA activity in this compound-treated samples to that in untreated controls.
-
Data Presentation:
| Treatment | This compound (µM) | PKA Activity (OD 450 nm) | Fold Increase |
| Vehicle | 0 | 0.2 | 1.0 |
| Forskolin (10 µM) | 0 | 1.0 | 5.0 |
| This compound | 10 | 0.4 | 2.0 |
| This compound + Forskolin | 10 | 1.5 | 7.5 |
| This compound | 100 | 0.8 | 4.0 |
| This compound + Forskolin | 100 | 2.0 | 10.0 |
CREB Phosphorylation Assay
This assay detects the phosphorylation of CREB at Serine 133, a key downstream event of PKA activation. This can be performed using various methods, including Western blotting or specific ELISA-based kits.
Protocol (using a sandwich ELISA):
-
Sample Preparation:
-
Treat cells with this compound and prepare cell lysates as previously described.
-
-
ELISA Procedure:
-
Add cell lysates to the wells of a microplate pre-coated with a capture antibody specific for total CREB.
-
Incubate to allow CREB to bind to the antibody.
-
Wash the wells and add a detection antibody that specifically recognizes CREB phosphorylated at Ser133. This antibody is often conjugated to a reporter enzyme like HRP.
-
Incubate to allow the detection antibody to bind to phosphorylated CREB.
-
Wash the wells and add the substrate.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis:
-
The signal is proportional to the amount of phosphorylated CREB in the sample.
-
Normalize the phospho-CREB signal to the total CREB levels (which can be measured in parallel using a total CREB ELISA kit).
-
Data Presentation:
| Treatment | This compound (µM) | Phospho-CREB (OD 450 nm) |
| Vehicle | 0 | 0.15 |
| Forskolin (10 µM) | 0 | 0.80 |
| This compound | 10 | 0.35 |
| This compound + Forskolin | 10 | 1.10 |
| This compound | 100 | 0.65 |
| This compound + Forskolin | 100 | 1.50 |
III. Summary and Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the biochemical and cellular activity of this compound. By systematically evaluating its effects on PDE activity, intracellular cAMP levels, PKA activation, and CREB phosphorylation, researchers can gain a comprehensive understanding of its mechanism of action. The provided protocols and data presentation formats offer a standardized approach to facilitate data comparison and interpretation. These assays are essential tools for the preclinical development and optimization of this compound and other related methylxanthine compounds.
References
- 1. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Etofylline? [synapse.patsnap.com]
- 4. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Verofylline Dose-Response Curve Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verofylline is a long-acting, polysubstituted methylxanthine derivative investigated for its potential as a bronchodilator in the management of asthma. As with other methylxanthines, its mechanism of action is presumed to involve the inhibition of phosphodiesterases and antagonism of adenosine receptors, leading to airway smooth muscle relaxation and potential anti-inflammatory effects. A thorough understanding of the dose-response relationship of this compound is critical for determining its therapeutic window and optimizing its clinical application.
These application notes provide a summary of the available clinical data on this compound's dose-response effects and present detailed protocols for conducting further preclinical and clinical dose-response studies. The methodologies outlined are designed to enable researchers to generate robust data for constructing comprehensive dose-response curves.
Data Presentation: Summary of Clinical Dose-Response Data
Quantitative dose-response data for this compound, such as EC50 or Emax values, are not extensively available in published literature. However, a clinical trial in adult patients with asthma provides some insight into its effects at different oral doses. The key findings are summarized below.
| Dose | Pharmacodynamic Effect | Observed Outcome | Citation |
| 0.05 mg/kg | Bronchodilation | Greater increase in mean forced expiratory volume in one second (FEV1), peak expiratory flow rate, and forced expiratory flow at 4 hours post-dosing compared to placebo and higher doses. | [1] |
| 0.15 mg/kg | Lung Capacity | Increased mean percent change in forced vital capacity (FVC) for as long as 6 hours post-dosing. | [1] |
| > 0.05 mg/kg | Bronchodilation | Less effective in improving FEV1, peak expiratory flow rate, and forced expiratory flow compared to the 0.05 mg/kg dose. | [1] |
Note: The clinical study concluded that this compound was not highly effective as a bronchodilator at the doses tested.[1]
Signaling Pathways and Experimental Workflow
This compound's Putative Mechanism of Action
Caption: Putative signaling pathways of this compound.
General Experimental Workflow for Dose-Response Analysis
Caption: General workflow for in vitro dose-response analysis.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Analysis of this compound on Tracheal Smooth Muscle Relaxation
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in relaxing pre-contracted airway smooth muscle.
Materials:
-
Isolated tracheal rings from a suitable animal model (e.g., guinea pig, rat).
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose).
-
Carbachol or histamine (contractile agents).
-
This compound stock solution (e.g., 10 mM in DMSO or appropriate vehicle).
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit buffer.
-
Prepare tracheal rings (2-3 mm wide) and suspend them in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-1.5 grams.
-
Replace the buffer every 15-20 minutes.
-
-
Contraction:
-
Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 µM) or histamine (e.g., 10 µM).
-
-
Dose-Response Curve Generation:
-
Once the contraction is stable, add the vehicle control (e.g., DMSO) to one set of tissues.
-
For the experimental tissues, add this compound in a cumulative manner, increasing the concentration in half-log increments (e.g., 1 nM to 100 µM).
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each this compound concentration.
-
Normalize the data by expressing the relaxation as a percentage of the initial induced contraction.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
Protocol 2: In Vivo Dose-Response Analysis of this compound on Bronchoprotection in a Guinea Pig Model of Asthma
Objective: To evaluate the dose-dependent protective effect of this compound against bronchoconstriction induced by a chemical challenge.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
This compound solutions for administration (e.g., oral gavage, intraperitoneal injection).
-
Aerosolized histamine or methacholine (bronchoconstrictors).
-
Whole-body plethysmography system.
-
Nebulizer.
Procedure:
-
Animal Acclimatization:
-
Acclimatize animals to the plethysmography chambers for several days before the experiment.
-
-
Drug Administration:
-
Divide animals into groups, including a vehicle control group and multiple this compound dose groups (e.g., 0.01, 0.05, 0.1, 0.5 mg/kg).
-
Administer this compound or vehicle at a specified time before the bronchoconstrictor challenge (e.g., 60 minutes for oral administration).
-
-
Bronchial Challenge:
-
Place each animal in a whole-body plethysmograph and record baseline airway resistance (Penh).
-
Expose the animals to aerosolized histamine or methacholine for a fixed duration (e.g., 30 seconds).
-
-
Data Acquisition:
-
Record airway resistance continuously for a set period following the challenge (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the peak bronchoconstrictor response for each animal.
-
Determine the percentage inhibition of the bronchoconstrictor response for each this compound dose group relative to the vehicle control group.
-
Plot the percentage inhibition against the this compound dose to generate a dose-response curve and estimate the ED50 (the dose providing 50% of the maximal protective effect).
-
Conclusion
The provided application notes and protocols offer a framework for the systematic analysis of this compound's dose-response relationship. While clinical data on this compound is limited, the outlined in vitro and in vivo methodologies are standard in respiratory pharmacology and can be adapted to thoroughly characterize the pharmacodynamic profile of this and other novel methylxanthine derivatives. The generation of robust dose-response data is an indispensable step in the preclinical and clinical development of new therapeutic agents for respiratory diseases.
References
Application Notes: Animal Models for Studying Verofylline's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verofylline (also known as RPL554 or Ensifentrine) is a first-in-class inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor under development for the maintenance treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its unique mechanism of action combines both bronchodilator and anti-inflammatory properties.[1] Phosphodiesterases are enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in airway smooth muscle tone and inflammatory responses.[4] By inhibiting PDE3 and PDE4, this compound increases cAMP levels, leading to airway relaxation and suppression of inflammatory cell activity.
These application notes provide detailed protocols for robust and validated preclinical animal models designed to evaluate the dual therapeutic potential of this compound. The selected models—an ovalbumin-induced allergic asthma model in mice and a histamine-induced bronchoconstriction model in guinea pigs—are industry standards for assessing anti-inflammatory and bronchodilatory efficacy, respectively.
Mechanism of Action: Dual PDE3/PDE4 Inhibition
This compound's therapeutic effect is rooted in its ability to inhibit two key enzymes in the phosphodiesterase family. PDE3 is predominantly found in airway smooth muscle, while PDE4 is the major PDE isoform in inflammatory cells. Their simultaneous inhibition by this compound results in a synergistic increase in intracellular cAMP, which drives both bronchodilation and anti-inflammatory actions.
Protocol 1: Evaluating Anti-inflammatory Efficacy in an Ovalbumin-Induced Murine Asthma Model
This model is the gold standard for inducing allergic airway inflammation, characterized by eosinophilia, which is a key feature of asthma. It is ideal for assessing the anti-inflammatory properties of this compound. Preclinical studies have shown that oral administration of RPL554 (10 mg/kg) significantly inhibited eosinophil recruitment in ovalbumin-sensitized guinea pigs.
Experimental Workflow
Detailed Methodology
1. Animals:
-
Female BALB/c mice, 6-8 weeks of age. House under specific pathogen-free conditions.
2. Materials & Reagents:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum Hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound (or vehicle control)
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail)
-
Phosphate-Buffered Saline (PBS)
-
Diff-Quik Stain Kit for differential cell counting
-
ELISA kits for relevant murine cytokines (IL-4, IL-5, IL-13)
3. Sensitization Protocol:
-
Day 0 & 14: Sensitize each mouse via intraperitoneal (i.p.) injection with 100 µL of a suspension containing 100 µg OVA emulsified in 1 mg of alum adjuvant. Control groups receive i.p. injections of saline or alum only.
4. Challenge and Treatment Protocol:
-
Days 28, 29, and 30: Place mice in a whole-body exposure chamber and challenge them with an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer. Control groups are challenged with saline aerosol.
-
Administer this compound (e.g., via inhalation or other desired route) or vehicle control at a predetermined time (e.g., 1 hour) before each OVA challenge.
5. Efficacy Assessment (24 hours after final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mouse deeply.
-
Expose the trachea and cannulate it with an appropriate catheter.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. This is one lavage cycle.
-
Repeat the lavage cycle 2-3 times, pooling the recovered fluid (BALF) on ice.
-
-
Cellular Analysis:
-
Centrifuge the pooled BALF at ~500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik.
-
Perform a differential cell count by identifying at least 300-500 cells under a microscope to determine the percentage and absolute number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
-
Cytokine Analysis:
-
Use the supernatant from the BALF centrifugation.
-
Measure concentrations of key Th2 cytokines (e.g., IL-4, IL-5, IL-13) using commercial ELISA kits according to the manufacturer's instructions.
-
Data Presentation
Table 1: Effect of this compound on Airway Inflammation in OVA-Challenged Mice
| Treatment Group | Total Cells (x10⁵/mL) | Eosinophils (x10⁴/mL) | Neutrophils (x10⁴/mL) | IL-5 in BALF (pg/mL) |
|---|---|---|---|---|
| Saline Control | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.3 ± 0.1 | 15 ± 5 |
| OVA + Vehicle | 8.9 ± 1.2 | 4.5 ± 0.8 | 1.2 ± 0.3 | 150 ± 25 |
| OVA + this compound (Low Dose) | 5.4 ± 0.9* | 2.1 ± 0.5* | 0.8 ± 0.2 | 75 ± 18* |
| OVA + this compound (High Dose) | 3.1 ± 0.6** | 0.9 ± 0.3** | 0.5 ± 0.1* | 30 ± 10** |
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to OVA + Vehicle group.
Protocol 2: Evaluating Bronchodilator Efficacy in a Guinea Pig Model of Airway Hyperreactivity
Guinea pigs are highly suitable for studying bronchoconstriction as their airway physiology shares similarities with humans. This model directly assesses the bronchodilator and bronchoprotective effects of this compound by measuring its ability to prevent or reverse airway obstruction induced by a spasmogen like histamine. Preclinical data shows inhaled RPL554 significantly inhibited histamine-induced bronchoconstriction in conscious guinea pigs for over 5.5 hours.
Experimental Workflow
References
Verofylline Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Publicly available data on the preclinical formulation, specific solubility, stability, and pharmacokinetics of Verofylline is limited. The following application notes and protocols are based on the known physicochemical properties of this compound, general principles for formulating methylxanthines and phosphodiesterase-4 (PDE4) inhibitors, and established preclinical research methodologies. Researchers are strongly advised to conduct their own solubility, stability, and pilot pharmacokinetic studies to determine the optimal formulation and dosage for their specific animal models and experimental designs.
Introduction to this compound
This compound (also known as Verofyllinum or CK-0383) is a methylxanthine derivative identified as a phosphodiesterase-4 (PDE4) inhibitor.[1] As a member of the xanthine family, it is structurally related to theophylline and caffeine.[2][3][4] Its mechanism of action through PDE4 inhibition suggests potential therapeutic applications in inflammatory conditions, particularly respiratory diseases like asthma, where it has been investigated as a bronchodilator.[1] Preclinical research is essential to further elucidate its pharmacological profile, efficacy, and safety.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the initial stages of formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₄O₂ | |
| Molecular Weight | 250.30 g/mol | |
| CAS Number | 66172-75-6 | |
| IUPAC Name | 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione | |
| XLogP3 | 2.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Appearance | Solid (presumed) | - |
| Solubility | Not specified in public literature | |
| Stability | ≥ 2 years at -20°C in solid form |
Note: The XLogP3 value suggests that this compound is moderately lipophilic, which may indicate low aqueous solubility.
Signaling Pathway of this compound (as a PDE4 Inhibitor)
This compound exerts its effects by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells, including immune and airway smooth muscle cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects that are generally anti-inflammatory and promote smooth muscle relaxation.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Formulation Development and Protocols
Given the presumed low aqueous solubility of this compound, appropriate formulation strategies are necessary to achieve adequate bioavailability for preclinical studies. It is imperative to first determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Solubility and Stability Assessment
Protocol 1: Solubility Determination
-
Objective: To determine the solubility of this compound in a range of common preclinical vehicles.
-
Materials:
-
This compound powder
-
A selection of vehicles (see Table 2 for suggestions)
-
Vortex mixer
-
Orbital shaker at controlled temperature (e.g., 25°C and 37°C)
-
Centrifuge
-
HPLC or other suitable analytical method for quantifying this compound.
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each selected vehicle in a suitable vial.
-
Vortex vigorously for 1-2 minutes to ensure initial dispersion.
-
Place the vials on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for the presence of undissolved solid material.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
-
Express the solubility in mg/mL or µg/mL.
-
Record the results in a table similar to Table 2.
-
Table 2: Template for this compound Solubility Data
| Vehicle | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Aqueous Vehicles | |||
| Water for Injection | |||
| 0.9% Saline | |||
| 5% Dextrose in Water (D5W) | |||
| Phosphate-Buffered Saline (PBS), pH 7.4 | |||
| Co-solvent Systems | |||
| 10% DMSO / 90% Saline | |||
| 10% DMSO / 40% PEG400 / 50% Water | |||
| 20% Solutol HS 15 / 80% Water | |||
| Suspension Vehicles | |||
| 0.5% Methylcellulose (MC) in Water | |||
| 1% Carboxymethylcellulose (CMC) in Water | |||
| 0.5% Tween 80 in Water | |||
| Oil-based Vehicles | |||
| Corn Oil | |||
| Sesame Oil |
Protocol 2: Formulation Stability Assessment
-
Objective: To assess the short-term stability of the prepared this compound formulation.
-
Procedure:
-
Prepare the desired formulation of this compound at the target concentration.
-
Store aliquots of the formulation under different conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 0, 4, 8, 24 hours), visually inspect the formulation for any changes (e.g., precipitation, color change).
-
Quantify the concentration of this compound at each time point to determine any degradation.
-
A stable formulation should maintain at least 90-95% of the initial concentration over the intended period of use.
-
Record the results in a table similar to Table 3.
-
Table 3: Template for this compound Formulation Stability Data
| Formulation | Storage Condition | Time Point | Appearance | Concentration (% of Initial) |
| [e.g., 10 mg/mL in 0.5% MC] | Room Temperature | 0 hr | Homogeneous suspension | 100% |
| 4 hr | ||||
| 8 hr | ||||
| 24 hr | ||||
| 4°C | 0 hr | Homogeneous suspension | 100% | |
| 4 hr | ||||
| 8 hr | ||||
| 24 hr |
Protocols for Different Routes of Administration
Protocol 3: Preparation of an Oral Suspension (for Gavage)
This is a common approach for poorly soluble compounds in preclinical oral studies.
-
Vehicle Selection: Based on solubility and stability data, select a suitable suspending vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in purified water).
-
Calculation: Determine the required amount of this compound and vehicle for the desired concentration and total volume. For example, to prepare 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
If using a surfactant like Tween 80, add a small amount to the powder and mix to form a paste. This helps in wetting the powder.
-
Gradually add the suspending vehicle (e.g., 0.5% methylcellulose) to the paste while continuously triturating or stirring to ensure a uniform and fine suspension.
-
Continue to add the vehicle up to the final volume.
-
Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Always stir the suspension immediately before drawing each dose.
-
Protocol 4: Preparation of a Solution for Intravenous (IV) or Intraperitoneal (IP) Injection
For IV or IP administration, a clear, sterile solution is required. This may necessitate the use of co-solvents.
-
Vehicle Selection: Choose a vehicle system in which this compound is fully soluble at the target concentration (e.g., a mixture of DMSO, PEG400, and saline). The percentage of organic solvents should be kept to a minimum to avoid toxicity.
-
Calculation: Determine the required amounts of this compound and each solvent component.
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the organic solvent component first (e.g., DMSO).
-
Gradually add the other co-solvents (e.g., PEG400) while stirring.
-
Finally, add the aqueous component (e.g., saline or D5W) slowly while stirring to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
If required for the study, sterile-filter the solution through a 0.22 µm filter.
-
Preclinical In Vivo Studies: Experimental Workflow and Data Presentation
A typical workflow for a preclinical study involving a novel formulation is depicted below.
Caption: General experimental workflow for preclinical evaluation.
Pharmacokinetic Studies
After administering the formulated this compound, blood samples should be collected at various time points to determine its pharmacokinetic profile.
Table 4: Template for Summarizing Preclinical Pharmacokinetic Data
| Parameter | Route: Oral Gavage | Route: Intravenous |
| Species/Strain | [e.g., Sprague-Dawley Rat] | [e.g., Sprague-Dawley Rat] |
| Dose (mg/kg) | ||
| Formulation | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC₀₋t (ngh/mL) | ||
| AUC₀₋inf (ngh/mL) | ||
| Half-life (t½) (h) | ||
| Bioavailability (%) | N/A | |
| Clearance (mL/h/kg) | N/A | |
| Volume of Distribution (L/kg) | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Efficacy Studies
In relevant animal models of disease (e.g., ovalbumin-induced asthma in mice or rats), the formulated this compound can be administered to assess its efficacy. Endpoints may include measurements of airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid, and cytokine levels in lung tissue.
Toxicology Studies
Initial toxicology assessments should be conducted to determine the maximum tolerated dose (MTD) and to observe any acute adverse effects. This involves dose-range-finding studies with close monitoring of clinical signs, body weight, and food/water intake.
Conclusion
While this compound-specific preclinical formulation data is scarce, a systematic approach based on its physicochemical properties and the behavior of similar compounds can guide researchers in developing suitable formulations for in vitro and in vivo studies. It is crucial to begin with thorough solubility and stability assessments to select an appropriate vehicle and ensure the reliability and reproducibility of experimental results. The protocols and templates provided herein serve as a guide for these foundational studies, which are indispensable for advancing the preclinical evaluation of this compound.
References
Application Notes and Protocols for In Vivo Verofylline Studies
A Note to the Researcher: Preclinical in vivo data for Verofylline is limited in publicly available scientific literature. This compound is a methylxanthine derivative, structurally related to theophylline. Therefore, the following experimental designs, protocols, and data are based on established methods for evaluating theophylline and other methylxanthines in relevant animal models. These should serve as a comprehensive guide for designing and conducting in vivo studies with this compound.
Introduction
This compound is a methylxanthine compound with potential applications as a bronchodilator and anti-inflammatory agent.[1] Like other xanthines, its primary mechanisms of action are believed to involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. These actions lead to smooth muscle relaxation and a reduction in the inflammatory response. This document provides detailed protocols for evaluating the efficacy of this compound in two common rodent models of respiratory inflammation: Ovalbumin-Induced Allergic Asthma and Lipopolysaccharide-Induced Acute Lung Injury.
Mechanism of Action: Methylxanthine Signaling
This compound, as a methylxanthine, is expected to exert its effects through two primary pathways:
-
Phosphodiesterase (PDE) Inhibition: Methylxanthines non-selectively inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells lead to bronchodilation. In inflammatory cells, elevated cAMP can suppress the release of pro-inflammatory mediators.
-
Adenosine Receptor Antagonism: Methylxanthines are antagonists of A1 and A2 adenosine receptors. Adenosine can promote bronchoconstriction in asthmatics, and by blocking its receptors, methylxanthines can contribute to bronchodilation.
Pharmacokinetic Profile (Example: Theophylline)
Understanding the pharmacokinetic profile of a drug is crucial for designing in vivo efficacy studies. As no specific pharmacokinetic data for this compound in preclinical models is publicly available, data for theophylline in dogs is presented as an example to guide study design.
| Parameter | Intravenous (IV) | Oral (Tablet) |
| Dose | 8.6 mg/kg | 10 mg/kg |
| Bioavailability (F%) | 100% | 96.2 ± 32.9% |
| Time to Peak Concentration (Tmax) | N/A | 8.85 ± 3.63 hours |
| Peak Concentration (Cmax) | N/A | 7.13 ± 0.71 µg/mL |
| Elimination Half-life (t½) | 5.7 hours | 8.67 ± 1.62 hours |
| Volume of Distribution (Vd) | 0.82 L/kg | N/A |
Data presented as mean ± standard deviation. This data for a modified, compounded theophylline product in dogs can be used as a starting point for dose selection and timing of endpoints in this compound studies.
In Vivo Efficacy Models
Ovalbumin-Induced Allergic Asthma Model
This model is used to evaluate the anti-inflammatory and bronchodilatory effects of this compound in the context of allergic asthma.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Appropriate vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Mice (e.g., BALB/c, 6-8 weeks old)
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
Control groups should receive i.p. injections of PBS with alum.
-
-
Challenge:
-
On Days 28, 29, and 30, place mice in a whole-body plethysmograph and expose them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes.
-
Control groups are challenged with aerosolized PBS.
-
-
Treatment:
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via the desired route (e.g., oral gavage) 1 hour prior to each OVA challenge.
-
-
Endpoint Analysis (Day 31):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a tracheotomy. Lavage the lungs with PBS to collect bronchoalveolar lavage fluid (BALF).
-
Perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BALF.
-
-
Lung Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates using ELISA.
-
| Treatment Group | Total Cells in BALF (x10⁵) | Eosinophils in BALF (x10⁴) | IL-4 in BALF (pg/mL) | Mucus Score (0-4) |
| Vehicle + PBS Challenge | 1.2 ± 0.3 | 0.1 ± 0.05 | 15 ± 5 | 0.2 ± 0.1 |
| Vehicle + OVA Challenge | 8.5 ± 1.2 | 4.2 ± 0.8 | 150 ± 25 | 3.5 ± 0.5 |
| Theophylline (30 mg/kg) + OVA | 4.1 ± 0.9 | 1.8 ± 0.5 | 75 ± 15 | 1.5 ± 0.4 |
| Theophylline (100 mg/kg) + OVA | 2.5 ± 0.6 | 0.9 ± 0.3 | 40 ± 10 | 0.8 ± 0.3 |
This table presents hypothetical data for theophylline to illustrate expected outcomes. Efficacy of this compound would be determined by a statistically significant reduction in these inflammatory parameters compared to the vehicle + OVA group.
Lipopolysaccharide-Induced Acute Lung Injury Model
This model is used to assess the anti-inflammatory properties of this compound in a non-allergic, acute inflammation setting, which is relevant to conditions like Chronic Obstructive Pulmonary Disease (COPD) exacerbations.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
This compound
-
Appropriate vehicle for this compound
-
Mice (e.g., C57BL/6, 8-10 weeks old)
Procedure:
-
Induction of Lung Injury:
-
Anesthetize mice lightly.
-
Administer LPS (e.g., 10 µg in 50 µL saline) via intranasal or intratracheal instillation.
-
Control groups receive sterile saline.
-
-
Treatment:
-
Prophylactic Dosing: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle i.p. 1 hour before LPS administration.
-
Therapeutic Dosing: Administer this compound or vehicle i.p. 2 hours after LPS administration.
-
-
Endpoint Analysis (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Perform BAL as described in section 4.1.2. Analyze for total and differential cell counts, with a focus on neutrophils.
-
Lung Wet/Dry Ratio: Euthanize the mouse, excise the lungs, and weigh them (wet weight). Dry the lungs in an oven at 60°C for 72 hours and weigh again (dry weight). The ratio is an indicator of pulmonary edema.
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF or lung homogenates using ELISA.
-
| Treatment Group | Neutrophils in BALF (x10⁵) | Lung Wet/Dry Ratio | MPO Activity (U/g tissue) | TNF-α in BALF (pg/mL) |
| Vehicle + Saline | 0.2 ± 0.1 | 4.5 ± 0.2 | 0.5 ± 0.2 | 20 ± 8 |
| Vehicle + LPS | 9.8 ± 1.5 | 6.8 ± 0.5 | 3.2 ± 0.6 | 850 ± 150 |
| Theophylline (30 mg/kg) + LPS | 5.2 ± 1.1 | 5.5 ± 0.4 | 1.8 ± 0.4 | 420 ± 90 |
| Theophylline (100 mg/kg) + LPS | 3.1 ± 0.8 | 4.9 ± 0.3 | 1.1 ± 0.3 | 250 ± 60 |
This table presents hypothetical data for theophylline to illustrate expected outcomes. Efficacy of this compound would be demonstrated by a significant reduction in these inflammatory and injury markers compared to the vehicle + LPS group.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. By utilizing established models of allergic asthma and acute lung injury, researchers can effectively characterize the bronchodilatory and anti-inflammatory potential of this novel methylxanthine. While specific preclinical data for this compound is not widely available, the use of theophylline as a comparator and for guiding dose selection provides a scientifically sound starting point for these investigations. Careful attention to experimental design, including appropriate controls and endpoint selection, will be critical for generating high-quality, interpretable data.
References
Application Notes and Protocols for Testing Verofylline in Precision-Cut Lung Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verofylline, a methylxanthine derivative, is a bronchodilator that functions as a phosphodiesterase (PDE) inhibitor.[1][2] Its mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels by preventing their degradation by PDEs.[3][4][5] This elevation in cAMP leads to airway smooth muscle relaxation (bronchodilation) and is also associated with anti-inflammatory effects.
Precision-cut lung slices (PCLS) have emerged as a robust ex vivo model for respiratory research. This technique maintains the intricate three-dimensional architecture and cellular heterogeneity of the lung, providing a physiologically relevant system to study the effects of pharmacological agents. PCLS are ideal for assessing the multifaceted effects of compounds like this compound, allowing for the simultaneous investigation of bronchodilatory and anti-inflammatory properties in a whole-tissue context.
These application notes provide detailed protocols for the preparation of PCLS and subsequent assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Expected Dose-Response of this compound on Airway Relaxation in Pre-constricted Lung Slices
| This compound Concentration (µM) | Mean Airway Area Increase (%) | Standard Deviation |
| 0 (Vehicle Control) | 5 | ± 2.1 |
| 1 | 25 | ± 4.5 |
| 10 | 60 | ± 7.8 |
| 50 | 85 | ± 5.2 |
| 100 | 95 | ± 3.9 |
Table 2: Effect of this compound on cAMP Levels in Lung Tissue Slices
| Treatment | cAMP Concentration (pmol/mg protein) | Standard Deviation |
| Vehicle Control | 15 | ± 3.2 |
| This compound (50 µM) | 45 | ± 6.8 |
| Forskolin (10 µM, Positive Control) | 60 | ± 8.1 |
Table 3: Inhibition of PDE4 Activity by this compound in Lung Tissue Homogenate
| This compound Concentration (µM) | PDE4 Inhibition (%) | IC50 (µM) |
| 0.1 | 15 | |
| 1 | 48 | |
| 10 | 85 | 1.2 |
| 50 | 98 |
Table 4: Effect of this compound on LPS-Induced Inflammatory Cytokine Release in Lung Slices
| Treatment | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
| Vehicle Control | 50 | 30 |
| LPS (1 µg/mL) | 500 | 350 |
| LPS + this compound (10 µM) | 300 | 200 |
| LPS + this compound (50 µM) | 150 | 100 |
Experimental Protocols
Protocol 1: Preparation of Precision-Cut Lung Slices (PCLS)
This protocol describes the preparation of viable lung slices from rodent lungs. The methodology can be adapted for other species.
Materials:
-
Low-melting-point agarose
-
Physiological buffer (e.g., Krebs-Henseleit buffer)
-
Dissection tools
-
Vibratome or tissue slicer
-
Culture medium (e.g., DMEM/F-12) with supplements
-
6-well or 24-well culture plates
Procedure:
-
Lung Inflation: Anesthetize the animal and exsanguinate. Cannulate the trachea and slowly inflate the lungs with a warm (37°C) solution of 2% low-melting-point agarose in a physiological buffer.
-
Solidification: After inflation, place the lungs on ice for 15-20 minutes to allow the agarose to solidify.
-
Slicing: Dissect the lung lobes and mount them onto the vibratome specimen holder. Cut slices of 200-300 µm thickness in a bath of cold physiological buffer.
-
Washing and Culture: Transfer the slices to a beaker with a fresh, cold buffer to wash away debris. Then, place individual slices into wells of a culture plate containing a culture medium.
-
Incubation: Incubate the PCLS at 37°C in a humidified incubator with 5% CO2. Allow the slices to equilibrate for at least 2 hours before initiating experiments.
Protocol 2: Bronchodilation Assay in PCLS
This protocol assesses the ability of this compound to relax pre-constricted airways in PCLS.
Materials:
-
PCLS in culture medium
-
Bronchoconstrictor agent (e.g., methacholine, histamine)
-
This compound stock solution
-
Microscope with a camera and image analysis software
Procedure:
-
Baseline Imaging: Place a culture plate with PCLS on the microscope stage. Capture baseline images of the airways within the slices.
-
Constriction: Add a bronchoconstrictor (e.g., 1 µM methacholine) to the medium and incubate for 10-15 minutes until the airway lumen has visibly constricted. Capture images of the constricted airways.
-
This compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Relaxation Imaging: Capture images of the airways at several time points (e.g., 10, 20, and 30 minutes) after this compound addition.
-
Data Analysis: Measure the airway lumen area in the images using image analysis software. Calculate the percentage of relaxation for each this compound concentration relative to the maximum constriction.
Protocol 3: Cyclic AMP (cAMP) Measurement
This protocol quantifies the intracellular cAMP levels in PCLS following treatment with this compound.
Materials:
-
PCLS in culture medium
-
This compound stock solution
-
Forskolin (positive control)
-
Lysis buffer
-
cAMP immunoassay kit (e.g., ELISA-based)
-
Protein assay kit
Procedure:
-
Treatment: Treat PCLS with this compound at the desired concentrations for a specified time (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., 10 µM forskolin).
-
Lysis: After treatment, wash the slices with a cold buffer and then add lysis buffer to extract intracellular contents.
-
Homogenization: Homogenize the slices in the lysis buffer.
-
Centrifugation: Centrifuge the homogenates to pellet cellular debris.
-
cAMP Assay: Perform the cAMP immunoassay on the supernatants according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration in each lysate using a standard protein assay.
-
Data Normalization: Normalize the cAMP concentrations to the total protein content for each sample.
Protocol 4: Phosphodiesterase (PDE) Activity Assay
This protocol measures the inhibitory effect of this compound on PDE activity in lung tissue homogenates.
Materials:
-
Lung tissue
-
Homogenization buffer
-
This compound stock solution
-
PDE assay kit (e.g., fluorescence-based)
Procedure:
-
Homogenization: Homogenize fresh or frozen lung tissue in a cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate to obtain a supernatant containing the PDE enzymes.
-
Assay Preparation: Prepare a reaction mixture containing the lung tissue supernatant, the PDE substrate (e.g., cAMP), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Detection: Stop the reaction and measure the product formation according to the assay kit's instructions.
-
Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value.
Protocol 5: Anti-Inflammatory Assay in PCLS
This protocol evaluates the ability of this compound to reduce the release of pro-inflammatory mediators from PCLS stimulated with lipopolysaccharide (LPS).
Materials:
-
PCLS in culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Pre-treatment: Pre-incubate PCLS with varying concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group without LPS.
-
Incubation: Co-incubate the slices with this compound and LPS for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the culture supernatants from each well.
-
Cytokine Measurement: Measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only group to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Signaling pathway of this compound's action.
Caption: Workflow for preparing PCLS.
Caption: Logical flow of this compound testing.
References
- 1. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Identification of Verofylline Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verofylline (1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione) is a polysubstituted methylxanthine derivative. As with any drug candidate, a thorough understanding of its metabolic fate is crucial for evaluating its safety and efficacy. The identification and characterization of metabolites are critical components of the drug development process. This document provides a comprehensive overview of the analytical techniques and protocols applicable to the identification of this compound metabolites.
Disclaimer: To date, specific metabolites of this compound have not been extensively reported in the scientific literature. Therefore, this application note presents a hypothesized metabolic pathway based on the well-established metabolism of a structurally related methylxanthine, theophylline. The protocols provided are based on established methods for the analysis of theophylline and its metabolites and are intended to serve as a detailed guide for initiating this compound metabolism studies.
Hypothesized Metabolic Pathway of this compound
Based on the known biotransformation of theophylline, the metabolism of this compound is likely to proceed through two primary pathways:
-
Phase I Metabolism (Oxidation and N-Demethylation): The primary routes of metabolism for methylxanthines are oxidation at the C8 position and demethylation of the N-methyl groups. These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2.
-
Phase II Metabolism (Conjugation): The hydroxylated metabolites formed during Phase I may undergo subsequent conjugation reactions, such as glucuronidation, to form more water-soluble compounds for excretion.
The hypothesized major metabolites of this compound are detailed in Table 1.
Analytical Techniques for Metabolite Identification
A combination of chromatographic and spectroscopic techniques is essential for the separation, detection, and structural elucidation of drug metabolites.
1. Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for metabolite identification due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[1][2][3][4]
-
LC-MS/MS (Tandem Mass Spectrometry): Provides structural information through fragmentation patterns, enabling the identification of metabolites.[2]
-
High-Resolution Mass Spectrometry (HRMS): Offers accurate mass measurements, which aids in determining the elemental composition of metabolites.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is particularly useful for unambiguously determining the position of metabolic modifications, such as the site of oxidation.
3. Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): The primary separation technique used in conjunction with MS detection.
-
Gas Chromatography (GC): Can be used for volatile metabolites, often after derivatization.
-
Thin-Layer Chromatography (TLC): A useful technique for initial screening and purification of metabolites.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to identify the primary oxidative metabolites of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be a metabolite)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate or microcentrifuge tubes, add phosphate buffer.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).
-
Add the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed suspension of HLMs (final protein concentration typically 0.5 mg/mL).
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex mix to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 4°C for 15 minutes at a high speed (e.g., 14,000 rpm) to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.
-
Protocol 2: Sample Preparation from Plasma for In Vivo Metabolite Analysis
This protocol describes the extraction of this compound and its metabolites from plasma samples for subsequent analysis.
Materials:
-
Plasma samples containing this compound and its metabolites
-
Acetonitrile (ACN) or Methanol
-
Internal Standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
-
Evaporation and Reconstitution (Optional, for increased sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines a general LC-MS/MS method for the separation and detection of this compound and its hypothesized metabolites.
Instrumentation:
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification and Product Ion Scan for structural elucidation.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.
-
MRM Transitions: Determine the precursor and product ion pairs for this compound and its hypothesized metabolites (see Table 2).
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothesized Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | 1,8-dimethyl-3-(2-methylbutyl)-uric acid | C8-Oxidation |
| M2 | 1-methyl-3-(2-methylbutyl)-xanthine | N8-Demethylation |
| M3 | 8-methyl-3-(2-methylbutyl)-xanthine | N1-Demethylation |
| M4 | 1-methyl-3-(2-methylbutyl)-uric acid | N8-Demethylation & C8-Oxidation |
| M5 | 8-methyl-3-(2-methylbutyl)-uric acid | N1-Demethylation & C8-Oxidation |
| M6 | This compound-N-glucuronide | Glucuronidation |
(Note: This table presents hypothesized metabolites. Actual metabolites must be confirmed experimentally.)
Table 2: Hypothetical LC-MS/MS Parameters for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 251.15 | 195.1 | 25 |
| M1 | 267.14 | 211.1 | 28 |
| M2 | 237.13 | 181.1 | 25 |
| M3 | 237.13 | 195.1 | 22 |
| M4 | 253.12 | 197.1 | 28 |
| M5 | 253.12 | 211.1 | 25 |
| M6 | 427.18 | 251.1 | 15 |
(Note: These are hypothetical values and must be optimized experimentally.)
Table 3: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 15 | 85.2 |
| 30 | 68.5 |
| 60 | 45.1 |
| 120 | 18.9 |
(Note: This data is for illustrative purposes only.)
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Generalized methylxanthine signaling pathway.
References
- 1. A rapid and simultaneous analysis of theophylline and its metabolites in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry | springermedicine.com [springermedicine.com]
- 2. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes and Protocols for Verofylline Research Utilizing Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verofylline, a methylxanthine derivative, has been investigated for its potential therapeutic effects, particularly as a bronchodilator in the context of respiratory diseases such as asthma.[1] Its mechanism of action, like other xanthines such as theophylline, is believed to involve the inhibition of phosphodiesterases (PDEs) and modulation of inflammatory pathways.[2][3] These application notes provide a comprehensive guide to utilizing relevant cell culture models and experimental protocols to investigate the cellular and molecular effects of this compound, aiding in the elucidation of its therapeutic potential.
Recommended Cell Culture Models
A variety of cell culture models are suitable for studying the effects of this compound on airway inflammation and smooth muscle relaxation. The choice of model depends on the specific research question.
Table 1: Recommended Cell Lines for this compound Research
| Cell Line | Type | Key Characteristics & Applications |
| BEAS-2B | Human Bronchial Epithelium (immortalized) | Models the airway epithelium; suitable for studying inflammatory responses, cytokine release, and barrier function.[4] |
| A549 | Human Lung Carcinoma (alveolar epithelial) | Widely used for studying alveolar cell responses, including inflammation and cytotoxicity. It's a robust and easy-to-culture cell line.[4] |
| NCI-H292 | Human Mucoepidermoid Pulmonary Carcinoma | Exhibits responses similar to primary airway epithelial cells and is useful for studying mucus production and inflammatory mediator release. |
| Primary Human Bronchial Epithelial Cells (HBECs) | Primary Cells | Provide a more physiologically relevant model of the airway epithelium, especially when cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium. |
| Human Airway Smooth Muscle (HASM) Cells | Primary Cells | Essential for studying the direct effects of this compound on bronchoconstriction and relaxation. |
| THP-1 or U937 | Human Monocytic Leukemia | Can be differentiated into macrophage-like cells to study the effects of this compound on immune cell activation and inflammatory responses. |
Key Signaling Pathways for Investigation
This compound's therapeutic effects are likely mediated through the modulation of key intracellular signaling pathways.
Phosphodiesterase (PDE) Inhibition and cAMP Signaling
As a methylxanthine, this compound is expected to inhibit PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP in airway smooth muscle cells is a primary mechanism of bronchodilation.
Anti-Inflammatory Signaling via NF-κB Inhibition
Theophylline has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes. It is hypothesized that this compound shares this mechanism.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in relevant cell culture models.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is crucial for identifying cytotoxic concentrations.
Materials:
-
BEAS-2B, A549, or other selected cells
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 2: Example Data Table for this compound Cytotoxicity (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.18 ± 0.09 | 94.4 |
| 50 | 1.10 ± 0.06 | 88.0 |
| 100 | 0.95 ± 0.05 | 76.0 |
| 200 | 0.63 ± 0.04 | 50.4 |
| 500 | 0.25 ± 0.03 | 20.0 |
Protocol 2: Measurement of Cytokine Release (ELISA)
This protocol is used to quantify the effect of this compound on the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α from airway epithelial cells.
Materials:
-
BEAS-2B or primary HBECs
-
Complete cell culture medium
-
This compound
-
Inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide (LPS))
-
24-well tissue culture plates
-
ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Data Presentation:
Table 3: Example Data for this compound's Effect on TNF-α-induced IL-8 Release
| Treatment | This compound (µM) | IL-8 Concentration (pg/mL) (Mean ± SD) |
| Unstimulated | 0 | 50 ± 8 |
| TNF-α (10 ng/mL) | 0 | 1200 ± 95 |
| TNF-α + this compound | 10 | 1050 ± 80 |
| TNF-α + this compound | 50 | 750 ± 65 |
| TNF-α + this compound | 100 | 400 ± 42 |
Protocol 3: Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of this compound to inhibit PDE activity in cell lysates.
Materials:
-
Cell line of interest (e.g., HASM cells)
-
Cell lysis buffer
-
This compound
-
PDE activity assay kit (colorimetric or radiometric)
-
Protein assay kit (e.g., BCA)
-
Microplate reader or scintillation counter
Procedure:
-
Culture and harvest the cells.
-
Prepare cell lysates according to the protocol provided with the PDE activity assay kit.
-
Determine the protein concentration of the lysates.
-
Perform the PDE activity assay according to the manufacturer's instructions, including a range of this compound concentrations.
-
Measure the signal (absorbance or radioactivity) and calculate the PDE activity.
Data Presentation:
Table 4: Example Data for this compound's Inhibition of PDE Activity
| This compound (µM) | PDE Activity (pmol/min/mg) (Mean ± SD) | % Inhibition |
| 0 | 500 ± 30 | 0 |
| 1 | 450 ± 25 | 10 |
| 10 | 300 ± 20 | 40 |
| 50 | 150 ± 15 | 70 |
| 100 | 80 ± 10 | 84 |
Experimental Workflow Diagram
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cellular and molecular mechanisms of this compound. By utilizing appropriate cell culture models and quantitative assays, researchers can gain valuable insights into its phosphodiesterase inhibitory and anti-inflammatory properties, which are crucial for its further development as a potential therapeutic agent for respiratory diseases.
References
Troubleshooting & Optimization
Technical Support Center: Verofylline Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing Verofylline solutions for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a bronchodilator and anti-asthmatic agent.[1][2] Like many organic small molecules, it can exhibit poor aqueous solubility, which presents a challenge for in vitro studies that are typically conducted in aqueous-based cell culture media. Ensuring complete solubilization is critical for accurate and reproducible experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For compounds with low aqueous solubility, Dimethyl sulfoxide (DMSO) is a common initial choice for creating a concentrated stock solution.[3][4][5] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% to 1%) to avoid solvent-induced cytotoxicity.
Q3: My this compound, which is a different compound with CAS number 1160247-92-6, is soluble in DMSO. What is the recommended concentration?
A3: For the compound with CAS number 1160247-92-6, also referred to as VU0238429, a solubility of ≥20 mg/mL in DMSO has been reported. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous-based medium.
Q4: Can I dissolve this compound directly in cell culture medium?
A4: Directly dissolving this compound in cell culture medium is generally not recommended due to its likely low aqueous solubility. This can lead to an inaccurate final concentration and the presence of undissolved compound, which can interfere with assays. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent.
Q5: How should I store my this compound stock solution?
A5: this compound powder is typically stored at 2-8°C. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is important to ensure the cap is tightly sealed to prevent absorption of atmospheric moisture by the DMSO.
Troubleshooting Guide
Q1: I've prepared a this compound stock solution in DMSO, but it precipitates when I dilute it in my cell culture medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution." Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Reduce the stock solution concentration: Preparing a less concentrated stock solution in DMSO may help. This will require adding a larger volume of the stock to your medium, so be mindful of the final DMSO concentration.
-
Use a different solvent: If DMSO is not effective, you could explore other solvents such as ethanol or a co-solvent system.
-
Employ sonication: After diluting the stock solution, brief sonication of the final solution can help to break up any precipitate that has formed.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q2: I am observing cell death or altered cell morphology in my experiments. Could the solvent be the cause?
A2: Yes, the solvent used to dissolve this compound can have cytotoxic effects. It is crucial to run a vehicle control experiment where you treat your cells with the same concentration of the solvent (e.g., DMSO) as is present in your drug-treated samples. If you observe toxicity in the vehicle control, you will need to reduce the final solvent concentration in your experiments.
Q3: How can I be certain that my this compound is fully dissolved in the stock solution?
A3: Visually inspect the solution against a light source to ensure there are no visible particles. If you have access to the necessary equipment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to confirm the concentration of the dissolved compound.
Quantitative Data on this compound Solubility
The following table provides a summary of solubility data for this compound in common solvents. Please note that these are general guidelines, and solubility can be affected by factors such as temperature and the purity of the compound.
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (for VU0238429) | The recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Likely soluble | May be used as an alternative to DMSO, but can also be cytotoxic at higher concentrations. |
| Water | Poorly soluble | Not recommended for preparing stock solutions. |
| PBS (pH 7.4) | Poorly soluble | Not recommended for preparing stock solutions. |
| 0.1 M NaOH | Potentially higher than in neutral water | Increasing the pH may improve the solubility of some acidic compounds. However, the high pH may not be suitable for all cell types and may affect compound stability. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance.
-
Add Solvent: In a sterile vial, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolve the Compound: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilize the Solution: Filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This is particularly important for cell-based assays.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Diluting this compound for In Vitro Assays
-
Thaw the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional): For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in 100% DMSO.
-
Final Dilution in Culture Medium: Add the appropriate volume of the this compound stock solution to pre-warmed (37°C) cell culture medium to achieve the desired final concentration. It is important to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equal volume of cell culture medium.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's potential mechanism of action via the cAMP pathway.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Verofylline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Verofylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges with its oral delivery?
This compound is a long-acting, polysubstituted methylxanthine bronchodilator administered orally.[1] While specific data on its oral bioavailability is limited, drugs in the xanthine class can face challenges such as poor solubility, low permeability across the intestinal epithelium, and pre-systemic metabolism in the gut wall or liver.[2][3] These factors can lead to variable and insufficient drug absorption, limiting therapeutic efficacy.[3]
Q2: What are the general strategies to improve the oral bioavailability of a drug like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble or permeable drugs.[4] These can be broadly categorized as:
-
Solubility Enhancement: Increasing the dissolution rate of the drug in the gastrointestinal fluids.
-
Permeability Enhancement: Improving the drug's ability to cross the intestinal membrane.
-
Metabolic Stability: Protecting the drug from degradation by enzymes before it reaches systemic circulation.
Common approaches include particle size reduction, use of solid dispersions, lipid-based formulations, prodrug synthesis, and nanotechnology-based delivery systems.
Q3: How do I determine the primary cause of poor oral bioavailability for this compound in my experiments?
A systematic approach is necessary to identify the root cause. This typically involves a combination of in vitro and in vivo studies. The Biopharmaceutical Classification System (BCS) can provide a useful framework by categorizing drugs based on their solubility and permeability.
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of this compound.
Q: My this compound formulation shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids. What are my options?
A: A low dissolution rate is a common issue for poorly soluble drugs and can be a major limiting factor for oral absorption. Several formulation strategies can address this challenge.
Potential Solutions & Experimental Protocols:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.
-
Experimental Protocol: Cryo-milling
-
Cool a milling chamber with liquid nitrogen.
-
Place the this compound powder in the chamber.
-
Mill the powder at cryogenic temperatures for a specified time.
-
Analyze the resulting particle size distribution using laser diffraction.
-
Perform dissolution testing on the micronized powder and compare it to the original material.
-
-
-
Amorphous Solid Dispersions: Dispersing the drug in its high-energy, amorphous form within a polymer matrix can significantly enhance solubility.
-
Experimental Protocol: Solvent Evaporation (Spray Drying)
-
Dissolve this compound and a suitable polymer carrier (e.g., PVP, HPMC) in a common solvent.
-
Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind a solid dispersion.
-
Collect the dried powder and characterize its amorphous nature using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
Conduct dissolution studies on the spray-dried dispersion.
-
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, increasing their apparent solubility.
-
Experimental Protocol: Kneading Method
-
Create a paste of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) with a small amount of water.
-
Gradually add the this compound powder to the paste and knead for a specified time.
-
Dry the resulting mixture to obtain a powder.
-
Confirm complex formation using techniques like Fourier-transform infrared spectroscopy (FTIR) and perform dissolution testing.
-
-
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple, widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble drugs. |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, more soluble amorphous state. | Significant solubility enhancement. | Potential for recrystallization during storage, affecting stability. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug. | Improves solubility and can enhance stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Issue 2: this compound shows good solubility but poor permeability in Caco-2 cell assays.
Q: My this compound formulation dissolves well, but permeability studies using Caco-2 cell monolayers indicate low transport. How can I improve its absorption across the intestinal barrier?
A: Low permeability suggests that the drug has difficulty crossing the intestinal cell layer. Strategies to overcome this often involve lipid-based formulations or prodrug approaches.
Potential Solutions & Experimental Protocols:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance absorption by presenting the drug in a solubilized state and interacting with the intestinal membrane. Self-emulsifying drug delivery systems (SEDDS) are a common type of LBDDS.
-
Experimental Protocol: Formulation of a SEDDS
-
Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Formulation: Based on the screening results, mix an oil phase, a surfactant, and a co-surfactant in different ratios.
-
Drug Loading: Dissolve this compound in the optimized SEDDS pre-concentrate.
-
Characterization: Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a micro- or nanoemulsion. Measure the droplet size and zeta potential.
-
Permeability Study: Re-evaluate the permeability of the this compound-loaded SEDDS using the Caco-2 cell model.
-
-
-
Prodrug Strategy: A prodrug is a chemically modified, inactive form of the drug that converts to the active parent drug in vivo. This approach can be used to improve lipophilicity and enhance passive diffusion.
-
Experimental Protocol: Synthesis of a Lipophilic Ester Prodrug
-
Identify a suitable functional group on the this compound molecule for esterification (e.g., a hydroxyl or carboxyl group).
-
Synthesize an ester prodrug by reacting this compound with a lipophilic carboxylic acid or alcohol.
-
Purify and characterize the resulting prodrug.
-
Evaluation:
-
Assess the prodrug's stability in simulated gastric and intestinal fluids.
-
Measure its permeability across Caco-2 cell monolayers.
-
Confirm its conversion back to the parent this compound in the presence of esterases (e.g., in liver microsomes or plasma).
-
-
-
Table 2: Comparison of Permeability Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Lipid-Based Systems (SEDDS) | Presents the drug in a solubilized form; can bypass first-pass metabolism via lymphatic uptake. | Can significantly improve bioavailability for lipophilic drugs. | Formulation development can be complex; potential for GI side effects with high surfactant concentrations. |
| Prodrug Approach | Modifies the drug's physicochemical properties (e.g., increases lipophilicity) to favor absorption. | Can be tailored to overcome specific absorption barriers. | Requires chemical synthesis and extensive characterization; conversion to the active drug must be efficient. |
Issue 3: In vivo studies show low oral bioavailability despite good solubility and permeability.
Q: My this compound formulation appears to have good in vitro characteristics, but the oral bioavailability in animal models is still poor. What could be the reason?
A: If both solubility and permeability are adequate, the low bioavailability may be due to pre-systemic metabolism (first-pass effect) in the gut wall or liver.
Potential Solutions & Experimental Protocols:
-
Nanotechnology-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation and facilitate its transport across the intestinal epithelium.
-
Experimental Protocol: Preparation of Polymeric Nanoparticles
-
Select a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).
-
Use a method like nanoprecipitation or emulsion-solvent evaporation to prepare the nanoparticles.
-
In the nanoprecipitation method, dissolve this compound and PLGA in an organic solvent and add this solution dropwise to an aqueous phase under stirring.
-
The nanoparticles form as the organic solvent diffuses.
-
Collect the nanoparticles by centrifugation, wash, and lyophilize.
-
Characterize the nanoparticles for size, drug loading, and encapsulation efficiency.
-
Conduct in vivo pharmacokinetic studies in an animal model and compare the oral bioavailability of the nanoparticle formulation to a control solution.
-
-
-
Inhibition of Metabolic Enzymes: While not a formulation strategy per se, co-administration with an inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 enzymes) can be investigated to confirm if first-pass metabolism is the issue. This is primarily a research tool and may not be a viable clinical strategy.
Table 3: Nanotechnology Approaches for Bioavailability Enhancement
| Nanocarrier Type | Description | Potential Advantages for this compound |
| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Protects the drug from degradation; allows for controlled release. |
| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and lipophilic drugs; can improve cellular uptake. |
| Solid Lipid Nanoparticles (SLN) | Nanoparticles made from solid lipids. | Good biocompatibility; can enhance lymphatic transport. |
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Biopharmaceutical Classification System (BCS) overview.
References
- 1. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
Technical Support Center: Optimizing HPLC Parameters for Verofylline Analysis
Welcome to the technical support center for the HPLC analysis of Verofylline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for developing an HPLC method for this compound analysis?
A1: For a xanthine derivative like this compound, a reverse-phase HPLC method is a common starting point. Based on established methods for similar compounds like Doxofylline and Theophylline, the following parameters are recommended as a starting point.[1][2][3][4][5]
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., phosphate buffer) |
| Mobile Phase pH | Adjusted to around 3.0 with an acid like orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm, 241 nm, or 274/277 nm (UV detector) |
| Injection Volume | 5-20 µL |
| Column Temperature | 25-40 °C |
Q2: How do I prepare the mobile phase for this compound analysis?
A2: Proper mobile phase preparation is crucial for reproducible results. A common mobile phase for similar compounds consists of a buffer and an organic solvent. For example, a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile in an 80:20 (v/v) ratio, with the pH adjusted to 3.0 with orthophosphoric acid, has been used successfully for Doxofylline. Always filter and degas the mobile phase before use to prevent blockages and baseline noise.
Q3: What is the importance of pH in the mobile phase for the analysis of xanthine derivatives?
A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like this compound. For basic compounds, a lower pH (around 2-3) can protonate residual silanol groups on the silica-based column, which helps to prevent secondary interactions that can lead to peak tailing. It's important to keep the mobile phase pH at least 2 units away from the pKa of the compound to ensure consistent ionization and retention.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your HPLC analysis of this compound.
Issue 1: Peak Tailing
Q: My chromatogram shows peaks with significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to ~3.0 to protonate silanols. Use a highly deactivated or end-capped column. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Incorrect Mobile Phase pH or Buffer Strength | Ensure the mobile phase pH is appropriate for the analyte. Increase buffer strength (e.g., from 10 mM to 25 mM for UV applications). |
| Extra-column Volume | Use shorter, narrower internal diameter tubing between the column and detector. |
Issue 2: Poor Resolution
Q: I am seeing poor resolution between my analyte peak and other peaks. How can I improve the separation?
A: Poor resolution can be addressed by optimizing several chromatographic parameters to improve the separation efficiency.
Table 3: Troubleshooting Poor Resolution
| Potential Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic solvent in the mobile phase. An increase of 5-10% in the organic modifier can be a starting point. |
| Incorrect Flow Rate | A lower flow rate generally improves resolution, but increases run time. |
| Column Temperature Too Low | Increasing the column temperature can improve peak shape and resolution. |
| Column Inefficiency | Use a longer column or a column with a smaller particle size for higher efficiency. |
| Method Not Optimized | Consider changing the mobile phase composition or using a different column chemistry. |
Issue 3: Retention Time Shifts
Q: The retention time of my this compound peak is not consistent between injections. What could be causing this variability?
A: Fluctuations in retention time can compromise the reliability of your analytical method. The stability of the HPLC system and mobile phase is key to consistent retention times.
Table 4: Troubleshooting Retention Time Shifts
| Potential Cause | Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Inconsistent Flow Rate | Check for leaks in the system and ensure the pump is functioning correctly. Purge the pump to remove any air bubbles. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Changes in Column Chemistry | Loss of bonded phase can alter retention. Operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns). |
Experimental Protocols
Protocol 1: Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 20-25 mL of methanol.
-
Once dissolved, make up the volume to 100 mL with methanol to obtain a stock solution of 100 µg/mL.
-
From this stock solution, prepare working standards by diluting with the mobile phase to the desired concentrations (e.g., for a calibration curve).
Protocol 2: General HPLC Analysis Workflow
-
System Preparation:
-
Prepare the mobile phase as per the optimized method.
-
Filter and degas the mobile phase.
-
Purge the HPLC pump to remove any air bubbles.
-
-
Column Equilibration:
-
Install the appropriate column.
-
Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions, followed by the sample solutions.
-
-
Data Acquisition and Processing:
-
Acquire the chromatograms and integrate the peak areas.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the samples.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A general experimental workflow for HPLC analysis.
References
- 1. longdom.org [longdom.org]
- 2. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric and reversed-phase high-performance liquid chromatographic method for the determination of doxophylline in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Methylxanthine Synthesis
Welcome to the technical support center for methylxanthine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of methylxanthines like caffeine, theophylline, and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chemical synthesis of methylxanthines?
A1: The most prevalent challenges in chemical methylxanthine synthesis include:
-
Lack of Selectivity: The xanthine core has multiple nitrogen atoms (N1, N3, N7, and N9) available for methylation. Direct N-alkylation often leads to a mixture of isomers due to the similar acidity of the N-H protons at the N3 and N7 positions, and closely followed by the N1 position.[1][2] This results in the formation of undesired side products and complicates purification.
-
Low Yields: Many traditional chemical synthesis routes involve multiple steps, which can significantly lower the overall yield of the final product.[3][4][5]
-
Harsh Reaction Conditions and Hazardous Materials: Chemical synthesis may require the use of hazardous reagents and solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).
-
Purification Difficulties: Separating the desired methylxanthine isomer from a complex mixture of byproducts often requires advanced purification techniques like high-performance liquid chromatography (HPLC).
Q2: My methylation reaction is producing a mixture of isomers. How can I improve selectivity?
A2: Improving selectivity is a critical challenge. Consider the following strategies:
-
Protecting Groups: Employ a "safety-catch" protection strategy to block certain nitrogen positions, directing methylation to the desired site. This involves introducing a protecting group that can be selectively removed later.
-
Enzymatic or Microbial Synthesis: Utilize biocatalysts, such as engineered E. coli strains expressing specific N-demethylase enzymes. These enzymes can offer high specificity for methylating or demethylating at particular nitrogen positions. For example, specific enzymes can catalyze N1-demethylation or N3-demethylation.
-
Route Selection: The choice of synthetic route can influence selectivity. For instance, building the xanthine ring system with the desired methyl groups already in place can be more selective than direct methylation of a xanthine precursor.
Q3: The overall yield of my methylxanthine synthesis is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors throughout the synthetic process. Refer to the troubleshooting guide below for a systematic approach to identifying and addressing the root cause. Common issues include incomplete reactions, side product formation, and loss of product during workup and purification. Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reactants is crucial. In some cases, switching from chemical synthesis to a biosynthetic approach with whole-cell biocatalysts may offer a more efficient route with higher yields.
Q4: What are the alternatives to using hazardous solvents like DMF in methylxanthine synthesis?
A4: Researchers are increasingly exploring greener alternatives to hazardous solvents. Depending on the specific reaction, consider:
-
"Greener" Solvents: Investigate the use of more environmentally benign solvents.
-
Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, for example, by grinding the reactants together.
-
Biocatalysis in Aqueous Media: Biosynthetic methods using whole-cell biocatalysts are typically performed in aqueous buffer solutions, eliminating the need for organic solvents.
Troubleshooting Guides
Troubleshooting Low Yield in Methylxanthine Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor reaction progress using TLC or HPLC. |
| Poor reactivity of the methylating agent. | Choose a more reactive methylating agent. Ensure the quality and purity of the agent. | |
| Inefficient base for deprotonation. | Select a stronger or more appropriate base to ensure complete deprotonation of the xanthine nitrogen. | |
| Formation of multiple products (low selectivity) | Non-selective methylation due to similar reactivity of N-H protons. | Employ protecting groups to block undesired reaction sites. Consider enzymatic synthesis for higher selectivity. |
| Product loss during workup | Product is soluble in the aqueous phase during extraction. | Adjust the pH of the aqueous phase to suppress the ionization of the product. Use a different organic solvent for extraction. |
| Product degradation. | Avoid extreme pH or high temperatures during workup and purification. | |
| Product loss during purification | Co-elution of product with impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent system, gradient). Consider recrystallization as an alternative or additional purification step. |
| Product adsorption onto silica gel. | Pre-treat the silica gel with a base (e.g., triethylamine) to neutralize acidic sites. |
Troubleshooting Purification of Methylxanthines
| Symptom | Potential Cause | Suggested Solution |
| Difficulty separating isomers by column chromatography | Similar polarity of the isomers. | Use high-performance liquid chromatography (HPLC) for better separation. Explore different stationary phases or solvent systems. |
| Oily product after purification | Residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of impurities. | Re-purify the product using a different method (e.g., recrystallization from a suitable solvent). | |
| Product is insoluble in common solvents for recrystallization | High crystallinity and/or strong intermolecular forces. | Screen a wider range of solvents or solvent mixtures. Consider hot filtration to remove insoluble impurities. |
| Low recovery after purification | Product loss during transfer or multiple purification steps. | Minimize the number of transfer steps. Ensure complete dissolution and precipitation during recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of Xanthine (Chemical Synthesis)
This protocol is a generalized procedure and may require optimization for specific methylxanthine targets.
-
Dissolution: Dissolve the xanthine precursor in a suitable aprotic solvent (e.g., DMF).
-
Deprotonation: Add a base (e.g., potassium carbonate) to the solution and stir at room temperature. The base will deprotonate the acidic N-H protons of the xanthine ring.
-
Methylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Biosynthesis of 7-Methylxanthine from Caffeine using Engineered E. coli (Biocatalysis)
This protocol describes a whole-cell biocatalysis approach for the production of 7-methylxanthine.
-
Cell Culture: Grow the engineered E. coli strain harboring the necessary N-demethylase genes in a suitable growth medium (e.g., Luria-Bertani broth) with the appropriate antibiotic selection.
-
Cell Harvest: Harvest the cells by centrifugation when they reach the desired optical density.
-
Resting Cell Reaction: Resuspend the cell pellet in a reaction buffer (e.g., potassium phosphate buffer) containing the caffeine substrate.
-
Bioconversion: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking. Monitor the conversion of caffeine to 7-methylxanthine over time using HPLC.
-
Product Isolation: Once the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Purification: The supernatant containing the 7-methylxanthine can be purified using methods like preparative HPLC.
Visualizations
Caption: A simplified workflow of chemical methylxanthine synthesis.
Caption: Troubleshooting workflow for low yield in methylxanthine synthesis.
Caption: N-demethylation pathways of caffeine leading to various methylxanthines.
References
Technical Support Center: Verofylline Degradation and Impurity Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and analysis of Verofylline degradation products. The following information is designed to troubleshoot common experimental issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
This compound, as a methylxanthine derivative, is susceptible to degradation under various stress conditions. While specific degradation pathways for this compound are not extensively documented in publicly available literature, insights can be drawn from related compounds like Doxofylline and Theophylline. The most common degradation pathways include:
-
Hydrolysis: Cleavage of chemical bonds by water, which can be accelerated under acidic or alkaline conditions.
-
Oxidation: Degradation initiated by exposure to oxygen or oxidizing agents. For theophylline, a related compound, oxidative degradation can lead to the formation of products like 1,3-dimethyluric acid.[1][2]
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Degradation resulting from exposure to high temperatures.
Q2: How can I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4] A typical forced degradation study involves exposing a solution of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug substance at 105°C for 24 hours.
-
Photodegradation: Exposing the drug solution to UV light (e.g., 254 nm) and fluorescent light.
Samples should be taken at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: Which analytical techniques are best for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is generally required for the definitive identification of degradation products.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent drug from its degradation products. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used to determine the molecular weight and fragmentation patterns of the degradation products, which is crucial for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in functional groups during degradation.
Q4: I am not seeing any degradation in my forced degradation study. What should I do?
If you do not observe any degradation, consider the following troubleshooting steps:
-
Increase the stress level: You may need to use more stringent conditions, such as higher temperatures, more concentrated acids/bases/oxidizing agents, or longer exposure times.
-
Check your analytical method: Ensure your analytical method is capable of detecting the degradation products. The detection wavelength in HPLC, for example, should be appropriate for both the parent drug and potential impurities.
-
Verify sample preparation: Confirm that the drug was properly dissolved and exposed to the stress conditions.
Q5: My chromatogram shows several small, unidentified peaks. How can I determine if they are significant?
According to regulatory guidelines, impurities present above a certain threshold (typically 0.1%) should be identified and quantified. To assess the significance of these peaks:
-
Quantify the peaks: Determine the area percentage of each peak relative to the main drug peak.
-
Compare to a control: Analyze a sample of the undegraded drug to see if these peaks are present initially.
-
Use LC-MS: If a peak is above the identification threshold, LC-MS can be used to obtain its mass and fragmentation data to aid in identification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape in HPLC | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For methylxanthines, a phosphate buffer with methanol or acetonitrile is often a good starting point. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Co-elution of peaks | Insufficient chromatographic resolution. | Modify the mobile phase gradient, change the column stationary phase (e.g., from C18 to a different chemistry), or adjust the flow rate. |
| Inconsistent retention times | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature and ensure the mobile phase is well-mixed. |
| No mass spectrum for a degradation product in LC-MS | Poor ionization of the compound. | Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). |
| Low concentration of the impurity. | Concentrate the sample or use a more sensitive mass spectrometer. |
Quantitative Data Summary
The following table summarizes the degradation of Doxofylline, a structurally related methylxanthine, under different stress conditions. This data can serve as a reference for what might be expected in this compound stability studies.
| Stress Condition | % Degradation of Doxofylline | Reference |
| Thermal Stress | 53.90% | |
| Oxidative Stress | 58.40% |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Prepare a buffer solution, such as 10 mM KH₂PO₄ adjusted to pH 6.
-
Use a mixture of the buffer and an organic solvent like methanol or acetonitrile. A common starting ratio is 40:60 (buffer:organic).
-
Adjust the ratio to achieve good separation between the parent peak and any degradation product peaks.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. This is often around 273-277 nm for similar compounds.
-
Flow Rate and Temperature: Set the flow rate to 1.0 mL/min and maintain the column temperature at 25°C.
-
Method Validation: Validate the method according to ICH guidelines for linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: Identification of Degradation Products by LC-MS/MS
-
Sample Preparation: Prepare samples from the forced degradation studies where significant degradation was observed.
-
LC Separation: Use the validated stability-indicating HPLC method to separate the degradation products.
-
MS Analysis:
-
Interface the HPLC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Perform a full scan analysis in both positive and negative ion modes to determine the molecular weights of the eluting peaks.
-
-
MS/MS Fragmentation:
-
For each degradation product peak, perform a product ion scan (MS/MS) to obtain its fragmentation pattern.
-
The fragmentation data will provide clues about the structure of the degradation product.
-
-
Structure Elucidation: Propose structures for the degradation products based on their molecular weight and fragmentation patterns. Compare this data to known degradation pathways of related molecules.
Visualizations
Caption: Workflow for the identification of this compound degradation products.
References
Technical Support Center: Minimizing Off-Target Effects of Verofylline in Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides strategies to identify, understand, and mitigate off-target effects during experiments with Verofylline and other methylxanthine compounds. Due to the limited publicly available data on this compound, this guide will use the well-characterized methylxanthine, theophylline, as a primary example to illustrate key principles and experimental approaches. The methodologies and troubleshooting advice provided are broadly applicable to small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected on-target effect?
This compound is a methylxanthine derivative, structurally related to compounds like theophylline and caffeine.[1] Its primary on-target effect is expected to be the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways.[4] By inhibiting PDEs, this compound would increase intracellular cAMP levels, leading to downstream effects such as smooth muscle relaxation, which is a common therapeutic goal for conditions like asthma.
Q2: What are off-target effects and why are they a concern with compounds like this compound?
Off-target effects occur when a drug or small molecule binds to and alters the function of proteins other than its intended target. For methylxanthines like theophylline, a well-documented off-target effect is the antagonism of adenosine receptors. These unintended interactions can lead to:
-
Cellular toxicity: Interaction with unintended targets can disrupt essential cellular processes.
-
Confounding clinical translation: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that have different consequences in a whole organism.
Q3: What are the known on- and off-targets of theophylline, a compound related to this compound?
Theophylline's pharmacological profile is characterized by its interaction with multiple targets. This complexity highlights the importance of carefully designed experiments to isolate on-target from off-target effects.
| Target Class | Specific Target | Activity | Potency (Ki / IC50) | Potential Experimental Outcome |
| On-Target | Phosphodiesterases (PDEs) | Non-selective inhibitor | ~100 - 700 µM (general) | Increased intracellular cAMP, smooth muscle relaxation, anti-inflammatory effects |
| Phosphodiesterase 7A (PDE7A) | Inhibitor | 343.5 µM | Apoptosis in certain cell types | |
| Off-Target | Adenosine A1 Receptor | Antagonist | ~10 - 30 µM | CNS stimulation, cardiac effects |
| Adenosine A2A Receptor | Antagonist | ~25 - 50 µM | Modulation of immune responses, vasoconstriction/vasodilation | |
| Adenosine A2B Receptor | Antagonist | > 100 µM | Pro-inflammatory effects in some tissues | |
| Phosphoinositide 3-kinase δ (PI3Kδ) | Inhibitor | 2.1 µM (in H2O2-treated cells) | Reversal of corticosteroid insensitivity | |
| Histone Deacetylases (HDACs) | Activator | (concentration-dependent) | Anti-inflammatory gene expression |
Note: Potency values can vary depending on the assay conditions and tissue type.
Troubleshooting Guides
Issue: I'm observing a cellular phenotype that is inconsistent with PDE inhibition.
Possible Cause: The observed effect may be due to off-target activity, such as adenosine receptor antagonism.
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Rationale: On-target and off-target effects often occur at different concentrations.
-
Protocol: Perform a dose-response curve for your observed phenotype and compare the EC50 value with the known IC50 of this compound for PDE inhibition. A significant discrepancy suggests an off-target effect.
-
-
Use of a Structurally Unrelated Inhibitor:
-
Rationale: A different molecule that inhibits the same target should produce a similar phenotype.
-
Protocol: Treat your cells with a structurally distinct PDE inhibitor. If the phenotype is not replicated, it is likely that the effect of this compound is off-target.
-
-
Rescue Experiment with a PDE Substrate:
-
Rationale: Increasing the substrate of the target enzyme may overcome the effect of the inhibitor.
-
Protocol: Treat cells with a cell-permeable cAMP analog (e.g., 8-Bromo-cAMP) in the presence of this compound. If the phenotype is reversed, it supports an on-target mechanism.
-
-
Adenosine Receptor Antagonist Control:
-
Rationale: To test for the involvement of adenosine receptors, use a selective antagonist.
-
Protocol: Treat your cells with a selective adenosine A1 or A2A receptor antagonist that does not inhibit PDEs. If this mimics the effect of this compound, it points to adenosine receptor antagonism as the cause.
-
Issue: My results are not consistent across different cell lines.
Possible Cause: The expression levels of on-target (PDE isoforms) and off-target (adenosine receptor subtypes) proteins can vary significantly between cell lines.
Troubleshooting Steps:
-
Target Expression Analysis:
-
Rationale: Confirm the presence of your target protein in the cell lines of interest.
-
Protocol: Use Western blotting or qPCR to quantify the expression levels of the relevant PDE isoforms and adenosine receptor subtypes in your cell lines.
-
-
Genetic Knockdown/Knockout:
-
Rationale: Removing the intended target should abolish the on-target effect.
-
Protocol: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target PDE isoform. If the phenotype persists after treatment with this compound, it is likely an off-target effect.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound directly binds to its intended PDE target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Centrifuge the samples to separate soluble proteins from aggregated, denatured proteins.
-
Analysis: Analyze the soluble fraction by Western blot using an antibody specific to the target PDE isoform. Increased thermal stability of the PDE in the presence of this compound indicates direct binding.
Protocol 2: Kinase/Phosphatase Profiling
Objective: To identify potential off-target kinase or phosphatase interactions.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase/phosphatase profiling service.
-
Assay: The service will screen the compound against a panel of purified kinases and/or phosphatases at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The results will be provided as a percentage of inhibition for each enzyme. "Hits" can then be further validated with dose-response assays to determine IC50 values.
Visualizations
Caption: Workflow for identifying potential off-target effects.
Caption: On-target signaling pathway of this compound.
Caption: Off-target signaling pathway of this compound.
References
- 1. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Verofylline dose variability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo animal studies involving Verofylline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lipophilic, polysubstituted methylxanthine derivative.[1] Like other methylxanthines, such as theophylline, its primary mechanism of action is believed to involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2][3][4]
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, this compound increases intracellular concentrations of cyclic adenosine monophosphate (cAMP). This leads to the relaxation of smooth muscle, particularly in the bronchi, which is beneficial in conditions like asthma and COPD.[5]
-
Adenosine Receptor Antagonism: this compound can block adenosine receptors, preventing the bronchoconstrictive effects of adenosine.
Q2: What are the common routes of administration for this compound in animal studies?
Common routes of administration for rodents include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of route depends on the experimental objective, desired absorption rate, and the formulation of the this compound solution.
Q3: How should this compound be prepared and stored?
This compound should be dissolved in a suitable vehicle, and the solution should be sterile, isotonic, and have a pH between 4.5 and 8.0 for parenteral routes. For oral administration, aqueous solutions are common. Stability of theophylline solutions, a related compound, has been demonstrated at room temperature for 24 hours and for up to five days when refrigerated. However, it is always best to consult the manufacturer's specific storage recommendations for this compound.
Troubleshooting Guide for Dose Variability
High variability in plasma concentrations and therapeutic effects of this compound can arise from several factors. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Inconsistent results following oral gavage.
-
Question: My plasma concentration data for this compound is highly variable after oral gavage in rats. What could be the cause?
-
Answer: Variability after oral gavage can stem from several sources. Improper technique can lead to inaccurate dosing or aspiration. The animal's physiological state, such as the presence of food in the stomach, can also affect absorption.
Troubleshooting Steps:
-
Verify Gavage Technique: Ensure proper restraint and that the gavage needle is correctly placed in the esophagus, not the trachea. Resistance during insertion or fluid bubbling from the nose are signs of incorrect placement.
-
Standardize Feeding Schedule: Food in the stomach can alter the rate and extent of drug absorption. Fasting animals for a consistent period before dosing can reduce this variability.
-
Check Vehicle and Formulation: Ensure the this compound is completely dissolved in the vehicle and that the solution is homogenous. The viscosity of the vehicle can also impact administration.
-
Issue 2: Unexpected outcomes or toxicity with intravenous injection.
-
Question: I'm observing unexpected toxicity or lack of efficacy after IV tail vein injection in mice. What should I check?
-
Answer: Intravenous injection delivers the drug directly into circulation, so errors in dose calculation or administration can have immediate and significant consequences. Perivascular injection (injection outside the vein) is a common issue that leads to a lack of efficacy and potential tissue damage.
Troubleshooting Steps:
-
Confirm Dose Calculation: Double-check all calculations for dose and concentration.
-
Refine Injection Technique: Ensure proper restraint and visualization of the lateral tail vein. Warming the tail can help with vasodilation. The injection should proceed with no resistance, and you should see the vein blanch. If a bleb forms under the skin, the injection is perivascular.
-
Control Injection Speed: A slow, steady injection rate is crucial, especially for higher volumes.
-
Ensure Solution Quality: The solution should be sterile, isotonic, and free of air bubbles to prevent embolism.
-
Issue 3: High inter-animal variability in response.
-
Question: Even with consistent dosing, I see a wide range of responses to this compound among my study animals. Why is this happening?
-
Answer: Biological factors can contribute significantly to variability in drug response. These can include genetic differences, age, sex, and underlying health status.
Troubleshooting Steps:
-
Use Genetically Homogenous Animals: Using inbred strains can help reduce genetic variability.
-
Control for Age and Sex: Ensure that animals in different experimental groups are matched for age and sex.
-
Acclimatize Animals: Allow for a sufficient acclimatization period before starting the experiment to reduce stress-related variability.
-
Consider Animal Health: Ensure all animals are healthy and free from underlying conditions that could affect drug metabolism or response.
-
Data Presentation
Table 1: Recommended Administration Volumes and Needle Sizes for Rodents
| Route of Administration | Mouse Volume | Rat Volume | Mouse Needle Gauge | Rat Needle Gauge |
| Intravenous (IV) | < 0.2 ml | 5 ml/kg | 27-30 G | 25-27 G |
| Intraperitoneal (IP) | < 2-3 ml | 5 ml/kg | 25-27 G | 23-25 G |
| Subcutaneous (SC) | < 1-2 ml | 5 ml/kg | 25-27 G | 23-25 G |
| Oral (PO) | 10 ml/kg | 20 ml/kg | 18-20 G (gavage) | 16-18 G (gavage) |
Table 2: Pharmacokinetic Parameters of Theophylline (a related methylxanthine) in Dogs
| Parameter | Value | Reference |
| Half-life (t1/2) - IV | 5.7 h | |
| Volume of Distribution (V'd) | 0.82 L/kg | |
| Oral Bioavailability | 91% | |
| Absorption Half-life (t1/2ab) | 0.4 h |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Animal Preparation: Weigh the rat to determine the correct dosing volume (up to 20 ml/kg).
-
Restraint: Gently but firmly restrain the rat to immobilize the head and align it vertically with the body.
-
Gavage Needle Insertion: Select an appropriately sized gavage needle. Insert the needle into the mouth, to the side of the incisors, and gently advance it along the roof of the mouth into the esophagus. The rat should swallow as the tube passes. Do not force the needle.
-
Administration: Once the needle is in the stomach, administer the this compound solution slowly.
-
Post-Administration Monitoring: After removing the needle, monitor the animal for any signs of distress, such as labored breathing or fluid from the nose.
Protocol 2: Intravenous Tail Vein Injection of this compound in Mice
-
Animal Preparation: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the veins.
-
Syringe Preparation: Prepare a syringe with the correct dose of this compound solution, ensuring there are no air bubbles. Use a 27-30 gauge needle.
-
Vein Identification and Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirmation and Administration: A successful insertion will have no resistance upon injection, and the vein will blanch. Inject the solution slowly and steadily.
-
Post-Injection Care: After injection, remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
Protocol 3: Quantification of this compound in Plasma by HPLC
This protocol is adapted from methods for theophylline.
-
Sample Preparation: To 200 µL of plasma, add an internal standard and 400 µL of acetonitrile to precipitate proteins. Centrifuge the sample and collect the supernatant.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an acidic buffer (e.g., 1% acetic acid) and methanol.
-
Flow Rate: Typically 1.0 ml/min.
-
Detection: UV detection at an appropriate wavelength for this compound (e.g., 272 nm for theophylline).
-
-
Quantification: Create a standard curve using known concentrations of this compound. Quantify the this compound in the plasma samples by comparing their peak areas to the standard curve.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for an oral this compound study.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Technical Support Center: Verofylline Pharmacokinetic Profile Improvement
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the improvement of Verofylline's pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: We are observing poor aqueous solubility of this compound in our initial experiments. What strategies can we employ to enhance its solubility?
A1: Poor aqueous solubility is a common challenge with xanthine derivatives. Several formulation strategies can be employed to address this issue. These include co-crystallization, nanoformulation, and the use of solubility-enhancing excipients. Co-crystallization with a suitable co-former can significantly improve the dissolution rate. Nanoformulation, such as creating nanosuspensions or solid lipid nanoparticles (SLNs), increases the surface area for dissolution.
Q2: this compound appears to have a very short half-life in our in vivo models. How can we extend its duration of action?
A2: A short half-life, often due to rapid metabolism, necessitates frequent dosing. To extend this compound's half-life, you could explore prodrug synthesis or encapsulation in a sustained-release delivery system. A prodrug approach would involve chemically modifying this compound to create a molecule that is metabolized more slowly in the body, releasing the active drug over time. Encapsulation in polymeric nanoparticles or liposomes can also control the release rate and protect the drug from premature metabolism.
Q3: Our in vitro metabolic stability assays suggest this compound is rapidly metabolized by cytochrome P450 enzymes. How can we mitigate this?
A3: Rapid metabolism by CYP enzymes is a key factor in the short half-life of many xanthines. Strategies to address this include structural modification of the this compound molecule at the site of metabolism to block enzymatic action. Another approach is co-administration with a safe, selective CYP inhibitor, although this can introduce risks of drug-drug interactions. A nanoformulation strategy can also shield the drug from metabolic enzymes, thereby increasing its systemic exposure.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters
-
Problem: Significant variation in Cmax and AUC values is observed across different subjects in pre-clinical studies.
-
Possible Cause: This variability can stem from genetic polymorphisms in metabolic enzymes (e.g., CYP1A2, a key enzyme in xanthine metabolism), or differences in absorption due to poor solubility.
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype the test subjects for relevant CYP enzymes to correlate with pharmacokinetic data.
-
Formulation Optimization: Improve the drug's dissolution profile to minimize absorption-related variability. A nanoformulation approach often leads to more consistent absorption.
-
Dose-Response Relationship: Carefully evaluate the dose-response relationship to establish a therapeutic window that accounts for this variability.
-
Issue 2: Poor Oral Bioavailability Despite Good In Vitro Permeability
-
Problem: this compound shows good permeability in Caco-2 assays, but oral bioavailability in animal models is low.
-
Possible Cause: This often points to extensive first-pass metabolism in the liver or gut wall. The drug is absorbed but is metabolized before it can reach systemic circulation.
-
Troubleshooting Steps:
-
Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism. The prodrug can be designed to be cleaved and release the active drug in systemic circulation.
-
Lymphatic Targeting: Formulations like solid lipid nanoparticles (SLNs) can promote lymphatic uptake, bypassing the portal circulation and thus reducing first-pass metabolism.
-
Route of Administration: As a last resort, consider alternative routes of administration, such as parenteral or inhalation, to bypass the gastrointestinal tract.
-
Data on Improvement Strategies
Below is a summary of how different formulation strategies can potentially improve the pharmacokinetic profile of a xanthine-based compound like this compound.
| Strategy | Key Pharmacokinetic Parameter | Typical Improvement | Reference |
| Co-crystallization | Aqueous Solubility | 2 to 10-fold increase | |
| Dissolution Rate | 3 to 8-fold increase | ||
| Nanoformulation (SLNs) | Oral Bioavailability | 2 to 5-fold increase | |
| Half-life (t½) | 1.5 to 3-fold increase | ||
| Prodrug Synthesis | Half-life (t½) | 2 to 6-fold increase | |
| Metabolic Stability | Significant reduction in clearance |
Experimental Protocols
Protocol 1: Preparation of this compound-Succinic Acid Co-crystals
-
Molar Ratio Screening: Equimolar amounts of this compound and succinic acid are dissolved in a suitable solvent (e.g., ethanol) with heating.
-
Solvent Evaporation: The solution is allowed to evaporate slowly at room temperature.
-
Crystal Collection: The resulting crystals are collected, washed with a small amount of cold solvent, and dried under vacuum.
-
Characterization: The formation of co-crystals is confirmed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility & Dissolution Testing: The solubility and dissolution rate of the co-crystals are then compared to that of pure this compound.
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Lipid Phase Preparation: this compound and a solid lipid (e.g., glyceryl monostearate) are dissolved in a small amount of an organic solvent (e.g., acetone) and heated above the melting point of the lipid.
-
Aqueous Phase Preparation: A surfactant (e.g., Poloxamer 188) is dissolved in deionized water and heated to the same temperature as the lipid phase.
-
Emulsification: The lipid phase is added dropwise to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: The emulsion is then sonicated using a probe sonicator to form a nanoemulsion. This is then cooled down in an ice bath to allow the lipid to solidify, forming the SLNs.
-
Characterization: The SLNs are characterized for particle size, zeta potential, entrapment efficiency, and drug loading.
-
In Vitro Release Studies: The release profile of this compound from the SLNs is evaluated using a dialysis bag method in a phosphate-buffered saline (PBS) medium.
Visualizations
Caption: Metabolic pathways of this compound via CYP450 enzymes.
Avoiding Verofylline precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Verofylline precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. This leads to an accumulation of intracellular cAMP, which can result in various physiological effects, including smooth muscle relaxation and reduced inflammation.
Q2: Why is this compound prone to precipitation in cell culture media?
Like many xanthine derivatives, this compound has poor aqueous solubility.[1][2] Cell culture media are aqueous-based, and the direct addition of a concentrated this compound solution, especially if prepared in a water-miscible organic solvent like DMSO, can cause it to "crash out" or precipitate as it comes into contact with the aqueous environment.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other hydrophobic compounds for use in cell culture. It is important to use high-purity, anhydrous DMSO to prepare a concentrated stock solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with 0.1% being preferable for sensitive cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to prevent this compound precipitation during its addition to cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. | - Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| "Solvent Shock": Rapid dilution of a concentrated DMSO stock in a large volume of aqueous media causes the compound to precipitate. | - Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) cell culture media. - Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for preparing your final this compound solution. | |
| Precipitation observed after a few hours or days in culture | Evaporation of Media: Evaporation from the culture vessel can lead to an increase in the concentration of this compound, exceeding its solubility limit. | - Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | - Minimize the time that culture vessels are outside the incubator. - If frequent observation is necessary, consider using a microscope with an integrated incubator. | |
| Interaction with Media Components: Components in the serum or media supplements may interact with this compound, reducing its solubility over time. | - If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. - Test for precipitation in the basal medium versus the complete medium to identify potential interactions. |
Quantitative Data: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| Xanthine | 1M NaOH | 50 mg/mL | Sonication for less than 5 minutes is recommended.[3] |
| Water (16°C) | ~0.069 mg/mL (1 g/14.5 L) | Slightly soluble.[3] | |
| PBS (pH 7.2) | ~1 mg/mL | With gentle warming. Aqueous solutions are not stable for more than one day.[4] | |
| DMSO | ~1 mg/mL | With gentle warming. | |
| Theophylline | 10% DMSO / 90% Corn Oil | ≥ 1.11 mg/mL | Clear solution. |
| Water | 5.5 mg/mL | ||
| Ethanol | 15.19 mg/mL | ||
| Methanol | 0.699 mg/mL | ||
| Tadalafil | DMSO | ~20 mg/mL | A potent PDE5 inhibitor. |
| VU0238429 | DMSO | ≥20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the this compound stock in pre-warmed, serum-free media. For example, dilute a 10 mM stock 1:10 to create a 1 mM intermediate solution.
-
This gradual change in the solvent environment can help prevent precipitation.
-
-
Final Dilution:
-
Gently vortex or swirl the pre-warmed complete cell culture medium.
-
While the medium is being agitated, add the this compound stock solution (or intermediate dilution) dropwise to achieve the desired final concentration.
-
Crucially, add the this compound solution to the media, not the other way around.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Addition.
References
Technical Support Center: Verofylline In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Verofylline administration techniques for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a methylxanthine derivative that acts as a bronchodilator.[1][2] It functions as a phosphodiesterase 4 (PDE4) inhibitor.[3] By inhibiting PDE4, this compound increases intracellular levels of cyclic AMP (cAMP), leading to the relaxation of smooth muscles in the airways.[4][5]
Q2: What are the common research applications for this compound in vivo?
Based on its mechanism of action as a PDE4 inhibitor, this compound is primarily investigated for its potential therapeutic effects in inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies often utilize animal models of these conditions to evaluate its efficacy.
Q3: What is the typical route of administration for this compound in animal studies?
This compound has been shown to be orally available. Therefore, oral gavage is a common and effective route for precise dosing in rodent studies.
Q4: How should I prepare a this compound solution for oral gavage?
Methylxanthines, as a class, generally exhibit poor solubility in water. Therefore, a suspension is often required. Common vehicles for preparing suspensions for oral gavage of poorly soluble compounds in rodents include:
-
0.5% Carboxymethylcellulose (CMC) in water
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
-
Polysorbate 80 suspension
It is crucial to ensure the suspension is homogenous before each administration to guarantee accurate dosing. Sonication or vigorous vortexing may be necessary.
Q5: What are the potential side effects of this compound in vivo?
Side effects associated with PDE4 inhibitors, the class to which this compound belongs, can include nausea, vomiting, and gastrointestinal disturbances. Researchers should carefully monitor animals for any signs of distress or adverse reactions following administration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound | This compound, like other methylxanthines, has low water solubility. | Prepare a homogenous suspension using an appropriate vehicle such as 0.5% CMC, a PEG400/Tween-80/saline mixture, or a polysorbate 80 suspension. Ensure thorough mixing before each dose. |
| Inconsistent experimental results | Inaccurate dosing due to an inhomogeneous suspension. | Vortex or sonicate the this compound suspension immediately before each administration to ensure a uniform concentration. |
| Stress from the oral gavage procedure affecting physiological responses. | Ensure proper training in oral gavage techniques to minimize animal stress. Consider habituating the animals to the procedure. | |
| Adverse events in animals (e.g., lethargy, diarrhea) | The dose may be too high, leading to toxicity. PDE4 inhibitors are known to have a narrow therapeutic window. | Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects. Reduce the dose if adverse events are observed. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any effects of the formulation itself. If the vehicle is causing issues, consider alternative formulations. | |
| Lack of efficacy | The dose may be too low. | Perform a dose-escalation study to find the effective dose range. |
| Poor bioavailability due to formulation. | Optimize the formulation to improve suspension and potential absorption. | |
| Timing of administration relative to experimental challenge. | Adjust the timing of this compound administration based on its expected pharmacokinetic profile to coincide with the peak of the inflammatory response in your model. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (0.5% CMC)
-
Calculate the required amount of this compound and 0.5% Carboxymethylcellulose (CMC).
-
Prepare the 0.5% CMC solution: Slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile water while stirring continuously to avoid clumping. Allow the solution to stir for several hours until the CMC is fully dissolved.
-
Prepare the this compound suspension: Weigh the calculated amount of this compound powder. Gradually add the this compound to the 0.5% CMC solution while vortexing or stirring.
-
Homogenize the suspension: For a more uniform suspension, sonicate the mixture in a water bath until no visible aggregates of the compound are present.
-
Storage: Store the suspension at 4°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling: Acclimatize the mice to handling for several days before the experiment to reduce stress.
-
Dose Calculation: Weigh each mouse to accurately calculate the volume of the this compound suspension to be administered. The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
Suspension Preparation: Vigorously vortex the this compound suspension to ensure it is homogenous immediately before drawing it into the syringe.
-
Administration:
-
Securely restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the esophagus.
-
Slowly dispense the suspension.
-
-
Monitoring: After administration, monitor the animal for any signs of distress, such as difficulty breathing or lethargy.
Visualizations
Caption: this compound's mechanism of action as a PDE4 inhibitor.
Caption: A troubleshooting workflow for this compound in vivo experiments.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Verofylline vs. Theophylline: A Comparative Analysis of Efficacy in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the methylxanthine compounds verofylline and theophylline, focusing on their efficacy in preclinical and clinical asthma models. The information is intended to be a valuable resource for researchers and professionals involved in the development of respiratory therapeutics.
Executive Summary
Theophylline has been a cornerstone in asthma therapy for many years, exhibiting both bronchodilator and anti-inflammatory effects. However, its narrow therapeutic index and associated side effects have prompted the search for safer alternatives. This compound, a long-acting polysubstituted methylxanthine, was investigated as one such alternative. However, the available data on this compound is sparse. The only identified clinical trial, conducted in 1984, concluded that this compound was not a particularly effective bronchodilator at the doses tested.[1] In contrast, theophylline's efficacy and mechanism of action are well-documented. This guide will present the available data for both compounds, highlighting the significant knowledge gaps for this compound. Additionally, data for doxofylline, a newer and safer methylxanthine derivative, is included to provide a broader context for researchers in the field.
Data Presentation
Table 1: Comparative Efficacy in Asthma - Bronchodilator Effects
| Compound | Parameter | Model | Dosage | Result | Reference |
| This compound | FEV1, PEFR, FEF | Human (Asthma Patients) | 0.05 mg/kg | Greater than placebo, but not highly effective | [1] |
| FVC | Human (Asthma Patients) | 0.15 mg/kg | Increased for up to 6 hours | [1] | |
| Theophylline | FEV1 | Human (Acute Asthma) | Intravenous | Inferior to beta-2 agonists | [2][3] |
| FEV1, FVC, PEFR | Human (Chronic Asthma) | Oral | Significant improvement | ||
| Doxofylline | FEV1 | Human (Asthma Patients) | 400 mg t.i.d. | As effective as theophylline | |
| Asthma Events | Human (Asthma Patients) | 400 mg t.i.d. | Significantly more effective than theophylline |
FEV1: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate; FEF: Forced Expiratory Flow; FVC: Forced Vital Capacity.
Table 2: Comparative Efficacy in Asthma - Anti-inflammatory Effects
| Compound | Parameter | Model | Result | Reference |
| This compound | - | - | No data available | - |
| Theophylline | IL-4 Expression | Human (Asthmatic Bronchial Biopsies) | Significant decrease | |
| IL-5 Expression | Human (Asthmatic Bronchial Biopsies) | Trend towards reduction | ||
| Epithelial CD8+ cells | Human (Asthmatic Bronchial Biopsies) | Significant decrease | ||
| TNF-alpha Production | Human (Peripheral Blood Mononuclear Cells) | Slight inhibition | ||
| IL-10 Production | Human (Peripheral Blood Mononuclear Cells) | 2.8-fold increase | ||
| Doxofylline | Inflammatory Changes | Human (Chronic Bronchitis) | Favorable effects on inflammatory changes |
IL: Interleukin; TNF: Tumor Necrosis Factor.
Table 3: Comparative Side Effect Profile
| Compound | Common Side Effects | Serious Side Effects | Reference |
| This compound | Good subject tolerance at doses used | No data available | |
| Theophylline | Nausea, vomiting, headache, insomnia, irritability, restlessness, muscle tremors | Seizures, cardiac arrhythmias | |
| Doxofylline | Nausea, headache, insomnia, dyspepsia | Fewer adverse events than theophylline |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
A widely used preclinical model to study the pathophysiology of asthma and to evaluate the efficacy of new therapeutics.
Sensitization:
-
On day 0 and day 14, mice are sensitized by an intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
Challenge:
-
From day 21 to day 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.
Assessment of Airway Inflammation:
-
24 to 48 hours after the final OVA challenge, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells.
-
The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.
-
Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.
Assessment of Airway Hyperresponsiveness (AHR):
-
AHR is measured using a whole-body plethysmograph.
-
Mice are exposed to increasing concentrations of aerosolized methacholine, and the resulting changes in airway resistance are recorded.
Signaling Pathways
Theophylline Signaling Pathway in Asthma
Theophylline exerts its effects in asthma through multiple mechanisms of action.
Caption: Theophylline's multifaceted mechanism of action in asthma.
This compound Signaling Pathway
The precise signaling pathway for this compound has not been elucidated in the available scientific literature. It is broadly classified as a methylxanthine bronchodilator, suggesting a likely interaction with phosphodiesterases and/or adenosine receptors, similar to other drugs in its class. However, without specific experimental data, a detailed pathway cannot be constructed.
Experimental Workflow
Caption: A general experimental workflow for comparing asthma therapeutics.
Conclusion
The available evidence strongly suggests that theophylline possesses both bronchodilator and anti-inflammatory properties relevant to the treatment of asthma, although its use is limited by a narrow therapeutic window and potential side effects. In stark contrast, the data on this compound is exceptionally limited, with a single clinical study from over three decades ago indicating poor efficacy as a bronchodilator. There is a clear and significant need for further research to elucidate the pharmacological profile of this compound before any meaningful comparison to established therapies like theophylline can be made. Researchers in this field may find it more fruitful to investigate newer methylxanthine derivatives, such as doxofylline, which have demonstrated a more favorable efficacy and safety profile compared to theophylline.
References
- 1. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and side effects of intravenous theophylline in acute asthma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and side effects of intravenous theophylline in acute asthma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Verofylline and Doxofylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two methylxanthine derivatives, Verofylline and Doxofylline, used in the management of respiratory diseases. The information is compiled from publicly available experimental data to assist researchers in understanding the pharmacological profiles of these compounds.
Executive Summary
Doxofylline is a newer generation methylxanthine with a distinct pharmacological profile compared to its predecessor, theophylline. Its improved safety profile is primarily attributed to its significantly lower affinity for adenosine receptors, thereby reducing the incidence of common methylxanthine-related side effects. While its primary mechanism is considered to be phosphodiesterase (PDE) inhibition, there are conflicting reports on its specific isoform selectivity. Notably, Doxofylline does not inhibit histone deacetylases (HDACs).
Information on this compound is substantially more limited in the scientific literature. It is classified as a methylxanthine bronchodilator and has been suggested to act as a phosphodiesterase 4 (PDE4) inhibitor. However, a comprehensive pharmacological profile, including its effects on adenosine receptors and HDACs, is not well-documented in publicly accessible experimental studies. This guide will present the available data for both compounds, highlighting the areas where further research on this compound is needed for a complete comparative analysis.
Doxofylline: A Multi-faceted Mechanism of Action
Doxofylline's therapeutic effects in respiratory diseases are believed to stem from a combination of actions, including bronchodilation and anti-inflammatory effects.
Phosphodiesterase (PDE) Inhibition
The primary mechanism of action for methylxanthines is the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP in airway smooth muscle cells results in bronchodilation. However, the specific PDE inhibitory profile of Doxofylline is a subject of some debate in the literature. Some studies suggest that Doxofylline is a phosphodiesterase inhibitor, while others indicate it has no significant effect on any of the known PDE isoforms at therapeutic concentrations, with the exception of weak inhibition of PDE2A1 at high concentrations[1][2][3][4].
Adenosine Receptor Antagonism
A key differentiator for Doxofylline is its markedly reduced affinity for adenosine A1 and A2 receptors compared to theophylline[5]. The antagonism of adenosine receptors is associated with many of the side effects of theophylline, such as cardiac arrhythmias, central nervous system stimulation, and gastrointestinal disturbances. The low affinity of Doxofylline for these receptors is a major contributor to its improved safety and tolerability profile.
Histone Deacetylase (HDAC) Activity
Theophylline has been shown to exert some of its anti-inflammatory effects through the activation of histone deacetylases (HDACs). In contrast, multiple studies have demonstrated that Doxofylline does not inhibit HDAC enzymes. This further distinguishes its mechanism of action from that of theophylline.
Interaction with Beta-2 Adrenoceptors
Recent studies suggest that Doxofylline may also interact with β2-adrenoceptors, contributing to its bronchodilatory effects. This interaction is thought to be a part of its multi-faceted mechanism of action.
This compound: An Underexplored Methylxanthine
This compound is described as a long-acting, polysubstituted methylxanthine bronchodilator. One source identifies it as having inhibitory effects on PDE4. However, a comprehensive pharmacological characterization of this compound is lacking in the available scientific literature. One clinical study noted that this compound was not very effective as a bronchodilator at the doses used.
Due to the limited data, a direct and detailed comparison of its mechanism of action with Doxofylline is not currently possible. Further research is required to elucidate its effects on the various PDE isoforms, adenosine receptor subtypes, and HDAC activity.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Doxofylline and highlight the lack of data for this compound.
Table 1: Comparative Affinity for Adenosine Receptors (Ki values)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor |
| Doxofylline | >100 µM | >100 µM | >100 µM |
| This compound | Data not available | Data not available | Data not available |
Table 2: Comparative Inhibition of Phosphodiesterase (PDE) Isoforms (IC50 values)
| Compound | PDE1 | PDE2A1 | PDE3 | PDE4 | PDE5 |
| Doxofylline | No significant inhibition | Inhibited only at high concentrations (10⁻⁴ M) | No significant inhibition | No significant inhibition | No significant inhibition |
| This compound | Data not available | Data not available | Data not available | Reported as a PDE4 inhibitor (No quantitative data available) | Data not available |
Table 3: Effect on Histone Deacetylase (HDAC) Activity
| Compound | Effect on HDAC Activity |
| Doxofylline | No inhibition |
| This compound | Data not available |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for Doxofylline and the general pathway for methylxanthine-induced bronchodilation.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.
Materials:
-
Purified recombinant human PDE isoforms (e.g., PDE1, PDE2A1, PDE3, PDE4, PDE5)
-
Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate
-
Test compounds (this compound, Doxofylline) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2)
-
Detection reagents (e.g., commercially available PDE assay kits based on fluorescence polarization, FRET, or luminescence)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: The PDE enzyme and the cyclic nucleotide substrate are diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
The test compound dilutions are added to the wells of the microplate.
-
The diluted PDE enzyme is added to each well, and the plate is incubated to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the cyclic nucleotide substrate.
-
The plate is incubated at a controlled temperature for a specific time, ensuring the reaction is within the linear range.
-
-
Reaction Termination and Detection: The reaction is stopped, and the amount of remaining substrate or the product formed is quantified using a suitable detection method as per the kit instructions.
-
Data Analysis: The percentage of PDE inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes prepared from cells overexpressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B)
-
A radiolabeled ligand specific for the receptor subtype (e.g., [3H]-N6-cyclohexyladenosine for A1 receptors)
-
Test compounds (this compound, Doxofylline)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared and protein concentration is determined.
-
Competition Binding:
-
A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Histone Deacetylase (HDAC) Activity Assay
Objective: To determine if a test compound inhibits the activity of HDAC enzymes.
Materials:
-
Nuclear extracts from cells or purified HDAC enzymes
-
A fluorogenic HDAC substrate
-
Test compounds (this compound, Doxofylline)
-
HDAC assay buffer
-
Developer solution containing a stop reagent and a reagent to generate a fluorescent signal from the deacetylated substrate
-
A known HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
96-well black microplates
-
A fluorescence plate reader
Procedure:
-
Enzyme/Extract Preparation: Nuclear extracts are prepared from cultured cells, or a purified HDAC enzyme is used.
-
Assay Reaction:
-
The test compound at various concentrations is pre-incubated with the HDAC enzyme or nuclear extract in the assay buffer.
-
The fluorogenic HDAC substrate is added to initiate the deacetylation reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
-
Signal Development: A developer solution is added to stop the enzymatic reaction and to generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The HDAC activity is proportional to the fluorescence signal. The percentage of inhibition by the test compound is calculated, and if applicable, an IC50 value is determined.
Conclusion
Doxofylline presents a distinct and potentially safer pharmacological profile compared to older methylxanthines like theophylline, primarily due to its significantly lower affinity for adenosine receptors and lack of HDAC inhibition. While its PDE inhibitory activity is a component of its mechanism, the exact profile requires further clarification.
In stark contrast, the mechanism of action of this compound remains largely uncharacterized in the public domain. Although identified as a PDE4 inhibitor in some contexts, the lack of comprehensive, peer-reviewed experimental data on its activity against PDE isoforms, adenosine receptors, and HDACs makes a thorough comparison with Doxofylline impossible at this time. This significant data gap underscores the need for further research to fully understand the pharmacological properties of this compound and its potential therapeutic value. Researchers are encouraged to conduct head-to-head comparative studies to elucidate the complete mechanistic profile of this compound.
References
Verofylline's Side Effect Profile: A Comparative Analysis with Other Methylxanthines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Verofylline with other methylxanthines, namely theophylline and doxofylline. The information is supported by available clinical trial data and aims to assist in research and drug development efforts.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the reported side effects of this compound, theophylline, and doxofylline from clinical studies. It is important to note that quantitative data for this compound is limited, with existing literature only providing a qualitative assessment of its tolerability.
| Side Effect | This compound | Theophylline | Doxofylline |
| Gastrointestinal | |||
| Nausea/Vomiting | Good tolerance reported at therapeutic doses[1] | 21.82% (Nausea)[2] | 10.96% (Nausea)[2] |
| Dyspepsia/Heartburn | Not Reported | 8.18%[2] | 6.58%[2] |
| Neurological | |||
| Headache | Not Reported | 23.64% | 20.61% |
| Insomnia | Not Reported | Reported, frequency varies | Reported, frequency varies |
| Nervousness/Irritability | Not Reported | 11.36% | 4.39% |
| Tremor | Not Reported | Reported, frequency varies | Reported, frequency varies |
| Seizures | Not Reported | Possible at toxic concentrations | Less likely compared to theophylline |
| Cardiovascular | |||
| Palpitations/Tachycardia | Not Reported | Reported, frequency varies | Reported, frequency varies |
| Arrhythmias | Not Reported | Possible at toxic concentrations | Reduced risk compared to theophylline |
| Other | |||
| Overall Adverse Events | "Subject tolerance was good at the doses used" | Higher incidence leading to treatment interruption compared to doxofylline | Significantly lower risk of adverse events compared to theophylline |
Note: The data for theophylline and doxofylline are derived from comparative studies. The information for this compound is based on a single published clinical trial from 1984 with limited available data.
Experimental Protocols
Representative Clinical Trial Protocol for a Methylxanthine in Asthma
1. Study Design: A double-blind, placebo-controlled, crossover study is a common design. This minimizes bias and allows for intra-patient comparison. The study on this compound was a double-blind, crossover tolerance study.
2. Patient Population: Adult patients with a confirmed diagnosis of stable asthma are typically recruited. Inclusion criteria often specify a certain baseline Forced Expiratory Volume in 1 second (FEV1) and reversibility of airway obstruction.
3. Treatment Administration:
- Drug: this compound administered orally at varying doses (e.g., 0.05 mg/kg, 0.15 mg/kg). Other methylxanthines like theophylline and doxofylline are also administered orally.
- Placebo: An identical-appearing inactive substance.
- Washout Period: A period between treatment phases where no study drug is administered to allow for the elimination of the previous treatment from the body.
4. Efficacy and Safety Assessments:
- Pulmonary Function Tests (PFTs): Spirometry is used to measure FEV1, Forced Vital Capacity (FVC), and other respiratory parameters at baseline and at specified time points after drug administration (e.g., 2, 4, and 6 hours post-dose as in the this compound study).
- Adverse Event Monitoring: Patients are monitored for and questioned about the occurrence of any adverse events. The severity and frequency of these events are recorded. This can be done through patient diaries and direct questioning during study visits.
- Pharmacokinetic Analysis: Blood samples may be drawn at various time points to determine the drug's concentration in the plasma, its absorption, distribution, metabolism, and excretion.
5. Statistical Analysis: Statistical methods are used to compare the changes in pulmonary function and the incidence of adverse events between the active treatment and placebo groups.
Mandatory Visualization
Signaling Pathways of Methylxanthines
Methylxanthines primarily exert their effects through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This leads to bronchodilation and anti-inflammatory effects.
Caption: General signaling pathway of methylxanthines.
Doxofylline exhibits a distinct mechanism with a lower affinity for adenosine receptors, which is believed to contribute to its improved side effect profile.
Caption: Doxofylline's signaling pathway with weak adenosine antagonism.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the side effect profile of a methylxanthine.
Caption: Workflow of a crossover clinical trial for a methylxanthine.
References
Verofylline's potency relative to Theophylline
A Comparative Guide to the Potency of Theophylline and its Analogs
Executive Summary
A direct quantitative comparison of the potency of Verofylline and Theophylline is not feasible due to a lack of publicly available preclinical data for this compound. The only significant information on this compound comes from a 1984 clinical study, which found it to be a relatively ineffective bronchodilator at the doses tested.
Consequently, this guide provides a detailed comparison of the well-characterized methylxanthine, Theophylline, with a clinically relevant and safer analog, Doxofylline. This comparison focuses on their differential potencies as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists, which are the primary mechanisms governing both their therapeutic efficacy and side-effect profiles. The data indicates that Theophylline is a non-selective inhibitor of both PDEs and adenosine receptors, while Doxofylline exhibits a significantly improved safety profile due to its negligible affinity for adenosine receptors and lack of significant PDE inhibition.
Introduction to Methylxanthines
Theophylline is a classic methylxanthine drug that has been utilized for many years in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily attributed to two mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. However, its narrow therapeutic index and propensity for adverse effects, largely due to its non-selective nature, have led to the development of newer derivatives with improved safety profiles.
This compound, a polysubstituted methylxanthine, was investigated as a long-acting bronchodilator. However, a clinical study in adult patients with asthma concluded that it was not very effective at the doses administered. Due to the absence of detailed preclinical data on its potency, a direct comparison with Theophylline is not possible.
Doxofylline is another xanthine derivative that has demonstrated comparable efficacy to Theophylline in clinical settings but with a significantly better safety profile. This improved tolerability is directly related to its distinct pharmacological profile, particularly its reduced affinity for adenosine receptors.
Mechanism of Action
The primary mechanisms of action for methylxanthines like Theophylline involve the modulation of intracellular cyclic adenosine monophosphate (cAMP) and the blockade of adenosine receptors.
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cAMP. By inhibiting PDEs (primarily PDE3 and PDE4), Theophylline increases intracellular cAMP levels in airway smooth muscle cells. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation.[1]
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[2] Adenosine can cause bronchoconstriction in asthmatic patients. By blocking these receptors, Theophylline can prevent this effect. However, this antagonism, particularly of A1 receptors, is also linked to many of Theophylline's side effects, including cardiac arrhythmias and seizures.[3]
Doxofylline's primary mechanism for bronchodilation is thought to be through PDE inhibition, although it is reported to have no significant effect on any of the known PDE isoforms at therapeutic concentrations.[4] Crucially, it has a greatly diminished affinity for adenosine receptors, which is believed to account for its improved safety.[5]
Comparative Potency
The following tables summarize the available quantitative data on the potency of Theophylline and Doxofylline.
Adenosine Receptor Antagonism
The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher affinity. The data clearly shows that Theophylline has a micromolar affinity for adenosine receptors, while Doxofylline's affinity is significantly lower, often considered pharmacologically irrelevant at therapeutic doses.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| Theophylline | Human A1 | 10 - 30 µM |
| Human A2A | 2 - 10 µM | |
| Human A2B | 10 - 30 µM | |
| Doxofylline | Human A1 | > 100 µM |
| Human A2A | > 100 µM (some effect at 100 µM) | |
| Human A2B | > 100 µM |
Table 1: Comparative Binding Affinities at Human Adenosine Receptors.
Phosphodiesterase Inhibition
Theophylline is a non-selective PDE inhibitor, with a general inhibition constant (Ki) of approximately 100 µM. It primarily targets PDE3 and PDE4 isoforms, which are crucial for airway smooth muscle relaxation. In contrast, Doxofylline does not significantly inhibit any of the major PDE isoforms at therapeutic concentrations, with only weak inhibition of PDE2A1 observed at very high concentrations (100 µM). This suggests that Doxofylline's bronchodilator effects may be mediated by alternative mechanisms, possibly involving interactions with β2-adrenoceptors.
| Compound | Target | Potency (IC50 / Ki) |
| Theophylline | Non-selective PDE | Ki ≈ 100 µM |
| PDE3 / PDE4 | Primary targets for bronchodilation | |
| Doxofylline | PDE Isoforms (1, 3, 4, 5) | No significant inhibition at therapeutic concentrations |
| PDE2A1 | Weak inhibition (IC50 ≈ 100 µM) |
Table 2: Comparative Potency against Phosphodiesterase (PDE) Enzymes.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro assays designed to measure ligand-receptor binding and enzyme inhibition.
Radioligand Competitive Binding Assay (for Adenosine Receptors)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Theophylline, Doxofylline) for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A) are isolated and prepared.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (a molecule with high affinity for the receptor, tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand decreases as the concentration of the competing test compound increases. The data are plotted to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. encyclopedia.pub [encyclopedia.pub]
An In Vitro Comparative Analysis of Verofylline and Aminophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Verofylline and Aminophylline, two methylxanthine compounds with applications in respiratory and inflammatory diseases. While both substances share a common chemical scaffold, this document aims to delineate their distinct pharmacological profiles by examining their mechanisms of action, supported by available experimental data. Due to a scarcity of publicly available in vitro research on this compound, this guide will primarily focus on the well-documented properties of Aminophylline and provide a comparative context based on the structure-activity relationships of methylxanthines.
Executive Summary
Mechanisms of Action: A Comparative Overview
The pharmacological effects of methylxanthines like Aminophylline are primarily attributed to three main mechanisms:
-
Non-selective inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and reduced inflammation.[2][3]
-
Antagonism of adenosine receptors: By blocking adenosine receptors, particularly A1 and A2 subtypes, theophylline (the active component of Aminophylline) can counteract adenosine-induced bronchoconstriction.[4]
-
Activation of histone deacetylases (HDACs): This mechanism is linked to the anti-inflammatory effects of theophylline, as it can suppress the transcription of inflammatory genes.[5]
The substitutions on the xanthine ring of this compound likely modulate its potency and selectivity towards these targets compared to theophylline. For instance, substitutions at the N1, N3, and N7 positions can influence bronchodilator activity and adenosine receptor antagonism. Without specific experimental data for this compound, a direct comparison of its potency and selectivity remains speculative.
Quantitative Data Summary
The following tables summarize the available quantitative in vitro data for Aminophylline (Theophylline).
Table 1: Phosphodiesterase (PDE) Inhibition Profile of Aminophylline
| Compound | Target | IC50 | Assay Conditions |
| Aminophylline | Non-selective PDE | 0.12 mM | Not specified |
| Theophylline | Non-selective PDE | 665 µM | In vitro on spontaneously contracting human pregnant myometrium |
Table 2: Adenosine Receptor Binding Affinity of Theophylline (Active component of Aminophylline)
| Compound | Receptor Subtype | Kᵢ (nM) | Species |
| Theophylline | Human A1 | 8500 | Human |
| Theophylline | Human A2A | 4000 | Human |
Table 3: In Vitro Anti-inflammatory Effects of Theophylline
| Cell Type | Stimulus | Theophylline Concentration | Effect on Cytokine Release |
| Peripheral Blood Mononuclear Cells | None (spontaneous) | 15 µg/dL | Inhibition of IFN-γ synthesis |
| Peripheral Blood Mononuclear Cells | None (spontaneous) | 15 µg/dL | Slight inhibition of TNF-α production |
| Peripheral Blood Mononuclear Cells | None (spontaneous) | 15 µg/dL | 2.8-fold increase in IL-10 production |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Aminophylline.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate replication and further research.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (various isoforms) and a fluorescently labeled cAMP or cGMP substrate are used.
-
Assay Reaction: The test compound (this compound or Aminophylline) at various concentrations is incubated with the PDE enzyme in an assay buffer.
-
The reaction is initiated by adding the fluorescent substrate.
-
Detection: The reaction is stopped, and the degree of substrate hydrolysis is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of PDE inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Adenosine Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a compound for adenosine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing specific human adenosine receptor subtypes (e.g., A1, A2A) are prepared.
-
Radioligand Binding: The membranes are incubated with a known radiolabeled ligand that binds to the target receptor (e.g., [³H]DPCPX for A1 receptors).
-
Competition Assay: The incubation is performed in the presence of various concentrations of the unlabeled test compound (this compound or Theophylline).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The IC50 value of the test compound is determined, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Histone Deacetylase (HDAC) Activity Assay
Objective: To measure the ability of a compound to activate HDAC enzymes.
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are isolated from relevant cell lines (e.g., macrophages or epithelial cells).
-
HDAC Assay: The nuclear extracts are incubated with a fluorogenic HDAC substrate in the presence or absence of the test compound (this compound or Theophylline).
-
Detection: The deacetylation of the substrate by HDACs results in a fluorescent signal that is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the fold activation of HDAC activity by the test compound is determined relative to the vehicle control.
Conclusion and Future Directions
Aminophylline is a well-characterized methylxanthine with multiple in vitro mechanisms of action contributing to its clinical efficacy. The available data provide a solid foundation for understanding its pharmacological profile. In contrast, the in vitro characterization of this compound is notably absent from the current scientific literature. As a polysubstituted theophylline analog, it is plausible that this compound shares similar mechanisms of action but with potentially different potency and selectivity profiles.
To provide a comprehensive and direct comparison, further in vitro studies on this compound are imperative. Future research should focus on determining its IC50 values against a panel of PDE isoforms, its binding affinities (Kᵢ) for the different adenosine receptor subtypes, and its ability to modulate HDAC activity. Such data will be crucial for elucidating the therapeutic potential and safety profile of this compound relative to Aminophylline and other methylxanthines.
References
A Head-to-Head Examination of Verofylline and Doxofylline in Respiratory Disease Research
In the landscape of methylxanthine derivatives for respiratory therapies, Doxofylline has emerged as a prominent agent, often compared to its predecessor, Theophylline. Verofylline, another compound from the same class, has also been investigated for its bronchodilator effects. This guide provides a detailed, data-driven comparison of this compound and Doxofylline, focusing on their pharmacological profiles, clinical efficacy, and underlying mechanisms of action to inform researchers, scientists, and drug development professionals.
Comparative Overview
While both this compound and Doxofylline are methylxanthine derivatives, a direct head-to-head clinical trial comparing the two has not been identified in the available literature. The majority of research focuses on Doxofylline, with significantly limited data available for this compound, primarily from a study conducted in 1984.
Pharmacodynamic and Pharmacokinetic Profiles
A summary of the pharmacodynamic and pharmacokinetic parameters for Doxofylline is presented below. Equivalent data for this compound is not available in the reviewed literature.
Table 1: Pharmacokinetic Properties of Doxofylline
| Parameter | Value |
| Bioavailability | 62.6% |
| Time to Peak Plasma Concentration | 1.19 hours |
| Plasma Protein Binding | ~48% |
| Metabolism | Extensively in the liver (~90%) |
| Primary Metabolite | Hydroxyethyltheophylline (inactive) |
| Excretion | Via urine (<4% as unchanged drug) |
| Elimination Half-life | 7-10 hours |
Clinical Efficacy: A Comparative Look
Direct comparative efficacy data between this compound and Doxofylline is unavailable. The following sections summarize the clinical findings for each drug based on separate studies.
This compound
A 1984 clinical trial involving eight adult patients with asthma evaluated the efficacy of this compound as a bronchodilator.[1] The study concluded that this compound was "not very effective as a bronchodilator at the doses used".[1]
Table 2: Clinical Efficacy Data for this compound in Asthma
| Parameter | Dosage | Observation |
| Forced Expiratory Volume in 1 second (FEV1) | 0.05 mg/kg | Greater increase compared to placebo and higher doses of this compound at 4 hours post-dosing.[1] |
| Peak Expiratory Flow Rate (PEFR) | 0.05 mg/kg | Greater increase compared to placebo and higher doses of this compound at 4 hours post-dosing.[1] |
| Forced Vital Capacity (FVC) | 0.15 mg/kg | Increased for as long as 6 hours post-dosing.[1] |
Doxofylline
Doxofylline has been extensively studied and has shown efficacy in treating chronic obstructive pulmonary disease (COPD) and bronchial asthma. It has demonstrated comparable efficacy to Theophylline but with a significantly better safety profile.
Table 3: Selected Clinical Efficacy Data for Doxofylline
| Indication | Comparison | Key Findings |
| Chronic Reversible Asthma | vs. Theophylline and Placebo | Doxofylline (400 mg t.i.d.) and Theophylline (250 mg t.i.d.) showed statistically significant improvements in FEV1, FVC, PEFR, and FEF25-75% compared to placebo. |
| Chronic Reversible Asthma | vs. Theophylline and Placebo | Asthma attack rate and albuterol use decreased remarkably with Doxofylline (400 mg t.i.d.) and Theophylline. |
| Asthma (Long-term) | 1-year study | Doxofylline (400 mg t.i.d.) significantly improved FEV1 from baseline (+16.90 ± 1.81%) and reduced asthma events and rescue medication use. |
| COPD | vs. Theophylline | Both Doxofylline and Theophylline significantly improved spirometric values and symptoms. |
| COPD | vs. Theophylline | Doxofylline (400 mg twice daily) was as effective as Theophylline (400 mg sustained release once daily) with no statistically significant difference in spirometric variables and symptom scores. |
Mechanism of Action: Divergent Pathways
This compound and Doxofylline, despite both being xanthine derivatives, appear to exert their effects through different mechanisms.
This compound
The precise mechanism of action for this compound is not well-documented in recent literature. As a methylxanthine, it is presumed to act as a non-specific phosphodiesterase (PDE) inhibitor.
Doxofylline
Doxofylline's mechanism is multifaceted and distinct from older xanthines like Theophylline. Its improved therapeutic window is attributed to its different pharmacological activities.
-
Phosphodiesterase (PDE) Inhibition: Unlike Theophylline, Doxofylline does not significantly inhibit any of the known PDE enzyme subtypes, except for PDE2A1 at high concentrations. This reduced PDE inhibition is thought to contribute to its better safety profile.
-
Adenosine Receptor Antagonism: Doxofylline has a very low affinity for adenosine A1, A2A, and A2B receptors, which is believed to be the reason for its reduced side effects compared to Theophylline.
-
Anti-inflammatory Effects: Doxofylline has demonstrated anti-inflammatory properties. It can reduce pleurisy induced by platelet-activating factor (PAF) and inhibit lipopolysaccharide (LPS)-induced neutrophil infiltration in the lungs. Studies have shown it significantly reduces cell transmigration in response to LPS.
-
Interaction with β2-adrenoceptors: There is evidence to suggest that Doxofylline interacts with β2-adrenoceptors, leading to relaxation of blood vessels and airway smooth muscles.
Below are diagrams illustrating the proposed signaling pathways.
References
A Comparative Guide to Verofylline and Novel Bronchodilator Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methylxanthine bronchodilator, Verofylline, with newer classes of bronchodilator agents. Due to the limited recent data available for this compound, this comparison is based on historical data for this compound and current data for the newer agents, including Doxofylline (a newer methylxanthine), Ensifentrine (a dual phosphodiesterase inhibitor), and Navafenterol (a dual-acting muscarinic antagonist and β2-agonist).
Executive Summary
The management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD) has evolved significantly since the introduction of traditional methylxanthines like theophylline and its analogue, this compound. While these agents were mainstays of therapy, their use has been tempered by a narrow therapeutic index and potential for adverse effects. Newer bronchodilators offer improved safety profiles and targeted mechanisms of action. This guide presents a side-by-side comparison of this compound with Doxofylline, Ensifentrine, and Navafenterol, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.
Data Presentation: Comparative Efficacy of Bronchodilators
The following tables summarize the available clinical data for this compound and the selected newer bronchodilator agents. It is important to note the significant differences in the eras of these clinical trials and the study populations.
| Agent | Drug Class | Mechanism of Action | Key Efficacy Endpoint (FEV1 Improvement) | Clinical Trial |
| This compound | Methylxanthine | Non-selective phosphodiesterase (PDE) inhibitor; Adenosine receptor antagonist | Not reported as a primary endpoint; noted to be "not very effective...at the doses used" | Young et al., 1984 |
| Doxofylline | Methylxanthine | Phosphodiesterase inhibitor with reduced adenosine receptor affinity | No significant difference in FEV1 improvement compared to theophylline in a pooled analysis.[1][2] | DOROTHEO 1 & 2 (Pooled Analysis) |
| Ensifentrine | Dual PDE3/PDE4 Inhibitor | Inhibition of phosphodiesterase 3 and 4 | Placebo-corrected change from baseline in FEV1 AUC 0-12 hours at week 12: 87 mL (ENHANCE-1) and 94 mL (ENHANCE-2).[3][4][5] | ENHANCE-1 & ENHANCE-2 |
| Navafenterol | Muscarinic Antagonist and β2-Agonist (MABA) | M3 muscarinic receptor antagonist and β2-adrenergic receptor agonist | Placebo-corrected least-squares mean difference in trough FEV1 at day 15: 0.202 L. | Phase 2a COPD Trial |
FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of bronchodilator agents are provided below.
Radioligand Binding Assay for Receptor Affinity
This assay is crucial for determining the binding affinity of a test compound to its target receptor, such as the β2-adrenergic receptor for MABAs or adenosine receptors for methylxanthines.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., β2-adrenergic receptor)
-
Radioligand specific for the target receptor (e.g., [3H]-dihydroalprenolol for β2-adrenergic receptors)
-
Test compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the bronchodilation pathway.
Objective: To quantify the effect of a test compound on intracellular cAMP levels in response to receptor stimulation.
Materials:
-
Cells expressing the target receptor (e.g., CHO cells transfected with the β2-adrenergic receptor)
-
Test compound at various concentrations
-
Agonist for the target receptor (e.g., isoproterenol for the β2-adrenergic receptor)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF-based kit)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Culture the cells in appropriate multi-well plates until they reach the desired confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) to prevent cAMP breakdown.
-
Stimulation: Add the test compound at various concentrations, followed by the addition of a fixed concentration of the agonist. For antagonists, cells are stimulated with the agonist in the presence of the test compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The fluorescence signal is inversely proportional to the amount of cAMP produced. Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
In Vivo Model of Bronchoconstriction (Guinea Pig)
Animal models are essential for evaluating the in vivo efficacy of bronchodilator agents. The guinea pig is a commonly used model due to the similarity of its airway physiology to humans.
Objective: To assess the ability of a test compound to inhibit or reverse bronchoconstriction induced by a spasmogen.
Materials:
-
Guinea pigs
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Aerosol delivery system
-
Bronchoconstrictor agent (e.g., histamine or methacholine)
-
Test compound
-
System to measure airway resistance and compliance
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and surgically insert a tracheal cannula. Connect the animal to a ventilator to maintain respiration.
-
Baseline Measurement: Record baseline airway resistance and dynamic lung compliance for a stable period.
-
Induction of Bronchoconstriction: Administer a bronchoconstricting agent, such as an aerosolized solution of histamine or methacholine, to induce a significant and stable increase in airway resistance.
-
Test Compound Administration: Administer the test compound via the desired route (e.g., inhalation or intravenous injection) at various doses.
-
Measurement of Bronchodilation: Continuously monitor airway resistance and compliance to assess the degree and duration of bronchodilation produced by the test compound.
-
Data Analysis: Calculate the percentage inhibition or reversal of the bronchoconstrictor response at each dose of the test compound. Construct dose-response curves to determine the potency (e.g., ED50) of the bronchodilator.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the different bronchodilator classes and a typical experimental workflow for their evaluation.
Conclusion
The landscape of bronchodilator therapy has significantly advanced, offering alternatives with improved efficacy and safety profiles compared to older agents like this compound. While direct comparative data is scarce, the evidence suggests that newer agents, such as the methylxanthine Doxofylline, the dual PDE inhibitor Ensifentrine, and the MABA Navafenterol, represent significant progress in the treatment of obstructive airway diseases. This guide provides a framework for researchers and drug development professionals to compare these agents based on their distinct mechanisms of action and available clinical data. The provided experimental protocols and workflow diagrams serve as a resource for the continued development and evaluation of novel bronchodilator therapies.
References
- 1. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of doxofylline compared to theophylline in asthma: A pooled analysis of functional and clinical outcomes from two multicentre, double-blind, randomized studies (DOROTHEO 1 and DOROTHEO 2). | Read by QxMD [read.qxmd.com]
- 3. veronapharma.com [veronapharma.com]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Verofylline and Theophylline Cross-Reactivity with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Verofylline and Theophylline, with a specific focus on their cross-reactivity with adenosine receptors. Theophylline, a classic methylxanthine, is well-characterized as a non-selective adenosine receptor antagonist. In contrast, this compound, a newer derivative, is primarily identified as a phosphodiesterase 4 (PDE4) inhibitor. A thorough review of published scientific literature reveals a significant data gap regarding this compound's direct interaction with adenosine receptors. This guide summarizes the available experimental data for Theophylline and highlights the current lack of comparable data for this compound, a crucial consideration for research and development in pharmacology and therapeutics.
Executive Summary
Theophylline exerts its pharmacological effects through a dual mechanism: non-selective antagonism of adenosine receptors (A1, A2A, A2B, and A3) and inhibition of phosphodiesterases (PDEs). Its affinity for adenosine receptors is well-documented, with varying potencies across the different subtypes. This compound, on the other hand, is principally characterized by its inhibitory action on PDE4. To date, there is a conspicuous absence of publicly available experimental data quantifying the binding affinity or functional antagonism of this compound at any of the adenosine receptor subtypes. This fundamental difference in the characterized mechanisms of action is a key differentiator between the two compounds.
Quantitative Analysis: Theophylline's Affinity for Adenosine Receptors
The following table summarizes the reported binding affinities (Ki) of Theophylline for the four subtypes of human adenosine receptors. This data is compiled from various radioligand binding assays.
| Compound | Receptor Subtype | Binding Affinity (Ki) in µM |
| Theophylline | A1 | 14[1] |
| Theophylline | A2A | 14[1] |
| Theophylline | A2B | ~7 (inferred from functional assays)[2] |
| Theophylline | A3 | >100 |
Note on this compound: No quantitative data on the binding affinity (Ki) or functional inhibition (IC50) of this compound at any adenosine receptor subtype has been identified in the reviewed scientific literature.
Experimental Protocols
A standard methodology to determine the binding affinity of a compound to adenosine receptors is the radioligand displacement assay.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Theophylline) for a specific adenosine receptor subtype (e.g., A1, A2A, A2B, or A3).
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype.
-
A radiolabeled ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
Test compound (this compound or Theophylline) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Processes
Adenosine Receptor Signaling Pathways
The following diagram illustrates the primary signaling cascades initiated by the activation of the four adenosine receptor subtypes. A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
Caption: Adenosine Receptor G-Protein Coupling and cAMP Modulation.
Experimental Workflow for Adenosine Receptor Binding Assay
This diagram outlines the sequential steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for an adenosine receptor.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Conclusion
The available scientific evidence clearly positions Theophylline as a non-selective antagonist of adenosine receptors, with specific binding affinities in the micromolar range for A1 and A2A subtypes. This antagonism is a key component of its mechanism of action. In stark contrast, this compound is primarily characterized as a PDE4 inhibitor, and there is a significant lack of data regarding its cross-reactivity with adenosine receptors. For researchers and drug development professionals, this distinction is critical. While both are methylxanthines, their pharmacological profiles, based on current knowledge, are different. Future research, specifically conducting adenosine receptor binding and functional assays with this compound, is necessary to fully elucidate its pharmacological profile and enable a direct and comprehensive comparison with Theophylline in this regard. Without such data, any assumptions about this compound's activity at adenosine receptors would be speculative.
References
Verofylline's Bronchodilator Effects: A Comparative Analysis Against Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bronchodilator effects of Verofylline versus a placebo, based on available clinical trial data. The information is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the efficacy and experimental validation of this polysubstituted methylxanthine bronchodilator.
Quantitative Data Summary
A double-blind, crossover tolerance study involving eight adult patients with asthma provides the primary source of direct comparative data for this compound against a placebo.[1] While specific numerical values for lung function parameters are not detailed in the available abstract, the study reported qualitative outcomes at different dosages and time points. The findings are summarized in the table below.
| Pulmonary Function Test | This compound Dosage | Time Point | Outcome Compared to Placebo |
| Mean Forced Expiratory Volume in 1 second (FEV1) | 0.05 mg/kg | 4 hours | Greater than placebo[1] |
| Peak Expiratory Flow Rate | 0.05 mg/kg | 4 hours | Greater than placebo[1] |
| Forced Expiratory Flow | 0.05 mg/kg | 4 hours | Greater than placebo[1] |
| Mean Percent Change in Forced Vital Capacity (FVC) | 0.15 mg/kg | Up to 6 hours | Remained increased[1] |
It is important to note that the same study concluded that this compound was not very effective as a bronchodilator at the doses administered. Peak drug activity was observed between 4 and 6 hours after oral administration.
Experimental Protocols
The key experiment validating this compound's bronchodilator effects was a double-blind, crossover tolerance study.
Study Design:
-
Type: Double-blind, crossover tolerance study.
-
Participants: Eight adult patients diagnosed with asthma.
-
Intervention: Oral administration of this compound or a matching placebo.
-
Dosages: The study evaluated different doses, including 0.05 mg/kg and 0.15 mg/kg of this compound.
-
Assessments: Measurements of peak expiratory flow, forced vital capacity (FVC), and its subdivisions were conducted weekly at 2, 4, and 6 hours post-dosing.
-
Primary Outcome Measures: The dose-response curves for mean forced expiratory volume in one second (FEV1), peak expiratory flow rate, and forced expiratory flow were assessed.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Signaling Pathway of this compound
This compound is a polysubstituted methylxanthine. Its mechanism of action as a bronchodilator is believed to be similar to other methylxanthines, such as theophylline. This primarily involves the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors in the airway smooth muscle cells.
Caption: Proposed mechanism of action for this compound leading to bronchodilation.
Experimental Workflow of the Crossover Study
The clinical trial employed a crossover design to compare the effects of this compound and a placebo in the same group of patients.
Caption: Workflow of the double-blind, crossover clinical trial.
References
A comparative study of the pharmacokinetics of Verofylline and Doxofylline
In the landscape of methylxanthine bronchodilators, Doxofylline has emerged as a prominent therapeutic agent, recognized for its efficacy in respiratory diseases coupled with a favorable safety profile.[1] In contrast, Verofylline, another methylxanthine derivative, remains a more enigmatic compound with a scarcity of comprehensive pharmacokinetic data in humans. This guide endeavors to provide a comparative analysis of the pharmacokinetic profiles of Doxofylline and this compound, drawing upon available experimental data.
While extensive human pharmacokinetic data for Doxofylline allows for a detailed characterization of its absorption, distribution, metabolism, and excretion, the corresponding data for this compound is notably limited. Preclinical studies in rats offer some insight into this compound's disposition, but a direct, robust comparison with human Doxofylline data is inherently constrained.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Doxofylline in humans and the limited available data for this compound in rats. It is crucial to note the species difference when interpreting these values, as pharmacokinetic parameters can vary significantly between species.
| Pharmacokinetic Parameter | Doxofylline (Humans) | This compound (Rats) |
| Route of Administration | Oral and Intravenous | Not specified |
| Bioavailability (F) | Approximately 62.6%[2] | Not determined |
| Time to Peak Plasma Concentration (Tmax) | 1.19 ± 0.19 hours (oral)[3] | Peak activity observed 4-6 hours post-dosing in a human tolerance study[4] |
| Peak Plasma Concentration (Cmax) | 15.21 ± 1.73 µg/mL (after 400 mg oral dose twice daily for 5 days)[1] | Not determined |
| Elimination Half-life (t½) | 7.01 ± 0.80 hours (oral); 1.83 ± 0.37 hours (intravenous) | Did not change in obese rats compared to control |
| Volume of Distribution (Vd) | Approximately 1 L/kg | Increased 2-fold in obese rats compared to control |
| Clearance (CL) | Total clearance of 555.2 ± 180.6 mL/min after oral administration | Increased 2-fold in obese rats compared to control |
| Protein Binding | Approximately 48% | Decreased serum binding in obese rats |
| Metabolism | Almost completely metabolized in the liver (approximately 90%) | Information not available |
| Major Metabolite | Hydroxyethyltheophylline (β-HET) | Information not available |
| Excretion | Less than 4% of an oral dose is excreted unchanged in the urine | Information not available |
Experimental Protocols
Doxofylline Pharmacokinetic Studies in Humans
A representative study protocol for determining the oral pharmacokinetic profile of Doxofylline involved the administration of 400 mg of Doxofylline twice daily for 5 days to non-smoking, fasting, chronic bronchitic patients. Serum concentrations of Doxofylline were measured using high-performance liquid chromatography (HPLC) after solid-phase extraction. For the intravenous profile, a single dose of 100 mg of Doxofylline was administered over 10 minutes to a similar patient population, with serum concentrations also determined by HPLC.
This compound Pharmacokinetic Study in Rats
A study investigating the impact of obesity on this compound's pharmacokinetics utilized diet-induced obese Sprague-Dawley rats. After 8 months on a calorie-dense diet, these rats exhibited a 50% increase in total body mass and a 150% increase in body fat compared to a control group. The study measured the volume of distribution and clearance of this compound in both obese and control rats, though the specific analytical methods for drug concentration determination were not detailed in the available abstract.
Metabolic Pathway of Doxofylline
Doxofylline undergoes extensive metabolism in the liver, with its primary metabolite being hydroxyethyltheophylline (β-HET). Unlike theophylline, Doxofylline shows a reduced affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved safety profile. Furthermore, it does not significantly interfere with cytochrome P450 enzymes such as CYP1A2, CYP2E1, and CYP3A4, minimizing the risk of drug-drug interactions.
Conclusion
This comparative guide highlights a significant disparity in the available pharmacokinetic data between Doxofylline and this compound. Doxofylline's pharmacokinetic profile in humans is well-documented, characterized by rapid absorption, extensive hepatic metabolism to an inactive metabolite, and a low potential for cytochrome P450-mediated drug interactions. This well-understood profile supports its clinical use and predictable therapeutic outcomes.
In stark contrast, the pharmacokinetic properties of this compound in humans remain largely uncharacterized. The limited preclinical data in rats suggest that its disposition may be influenced by body composition, but these findings cannot be directly extrapolated to humans. The absence of comprehensive human pharmacokinetic studies for this compound precludes a definitive comparison with Doxofylline and represents a critical knowledge gap for researchers and drug development professionals. Further investigation into the pharmacokinetics of this compound in humans is warranted to fully assess its therapeutic potential and establish a basis for comparison with other methylxanthine derivatives.
References
- 1. This compound, a methylxanthine bronchodilator, in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacokinetics of theophylline and enprofylline in patients with liver cirrhosis and in patients with chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-inflammatory Properties of Verofylline vs. Other Xanthines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine derivatives, a class of alkaloids that includes compounds like theophylline, aminophylline, and caffeine, have long been utilized in the management of respiratory diseases, primarily for their bronchodilatory effects. However, a growing body of evidence highlights their significant anti-inflammatory properties, which contribute to their therapeutic efficacy. This guide provides a comparative evaluation of the anti-inflammatory effects of Verofylline and other prominent xanthines. Due to the limited publicly available data on the specific anti-inflammatory actions of this compound, this comparison draws on the well-established mechanisms and experimental data for theophylline, aminophylline, and caffeine. Additionally, data for doxofylline, a structurally related newer-generation xanthine, is included to provide a broader perspective on the potential anti-inflammatory profile of modified xanthine structures.
Mechanisms of Anti-inflammatory Action of Xanthines
The anti-inflammatory effects of xanthine derivatives are multifaceted and primarily attributed to three key mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Xanthines non-selectively inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP).[1] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[1]
-
Adenosine Receptor Antagonism: Xanthines act as antagonists at adenosine receptors.[1] By blocking these receptors, they can inhibit the pro-inflammatory effects of adenosine.[1]
-
Histone Deacetylase (HDAC) Activation: Theophylline, in particular, has been shown to activate HDAC2.[2] This action is crucial for the anti-inflammatory effects of corticosteroids and can help in overcoming corticosteroid resistance observed in some inflammatory conditions.
These mechanisms collectively lead to the modulation of key inflammatory signaling pathways, most notably the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the known anti-inflammatory effects of various xanthines based on available experimental data. It is important to note the absence of specific quantitative data for this compound in the public domain.
| Compound | Target/Assay | Effect | Quantitative Data | Citation(s) |
| This compound | - | Data not available | - | - |
| Theophylline | TNF-α production (human blood monocytes) | Inhibition | Significant inhibition at 50 µM and 100 µM | |
| IL-6 and IL-8 production (COPD lung fibroblasts) | Inhibition | Significant reduction at 5 µg/mL | ||
| IL-13 production (macrophages) | Inhibition | Dose-dependent reduction in mRNA expression and protein secretion | ||
| NF-κB activation | Inhibition | Suppresses NF-κB-p65 nuclear translocation | ||
| Eosinophil count (in atopic asthma) | Reduction | Significant reduction in activated and total eosinophils after 6 weeks of low-dose treatment | ||
| Aminophylline | IL-6 and IL-10 levels (critically ill children) | Reduction | Significant decrease in IL-6 and IL-10 at 24 hours | |
| Inflammatory parameters in COVID-19 ARDS | No significant improvement | Did not significantly improve CRP, IL-6, or neutrophil counts | ||
| Caffeine | TNF-α production (human whole blood) | Inhibition | Significant suppression at 100 µM | |
| IL-6, IL-8, and IL-1β secretion (human macrophages) | Varied (subtype dependent) | Enhanced secretion in M-MΦs, no change in GM-MΦs | ||
| NF-κB activation | Inhibition | Suppresses NF-κB translocation | ||
| Doxofylline | Neutrophil recruitment (LPS-induced lung inflammation in mice) | Inhibition | Significant inhibition at 0.3 and 1 mg/kg | |
| IL-6 and TNF-α release (mouse BAL fluid) | Inhibition | Significant reduction at 0.3 and 1 mg/kg | ||
| Leukocyte adhesion and transmigration | Inhibition | Significantly reduced LPS-mediated leukocyte adhesion and transmigration |
Experimental Protocols
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay is a standard method to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines.
1. Cell Culture:
- Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
- Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment:
- The test xanthine (e.g., this compound, theophylline) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.
- The cells are pre-incubated with the test compound for 1-2 hours before stimulation.
3. Stimulation:
- Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.
- A vehicle control (medium with solvent) and a positive control (a known anti-inflammatory drug like dexamethasone) are included.
4. Incubation and Sample Collection:
- The plates are incubated for 18-24 hours to allow for cytokine production.
- After incubation, the culture supernatants are collected for cytokine analysis.
5. Cytokine Quantification:
- The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for screening the acute anti-inflammatory activity of compounds.
1. Animals:
- Male Wistar or Sprague-Dawley rats weighing 150-200g are used.
- Animals are housed under standard laboratory conditions with free access to food and water. They are typically fasted overnight before the experiment.
2. Compound Administration:
- The test xanthine is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
- A control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
3. Induction of Inflammation:
- One hour after compound administration, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
- The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
Caption: Anti-inflammatory signaling pathways modulated by xanthine derivatives.
Caption: Experimental workflows for assessing anti-inflammatory properties.
Conclusion
While direct experimental data on the anti-inflammatory properties of this compound is currently lacking in the public domain, the well-documented effects of other xanthines like theophylline, aminophylline, and caffeine provide a strong foundation for understanding its potential mechanisms of action. These compounds exert their anti-inflammatory effects through a combination of PDE inhibition, adenosine receptor antagonism, and HDAC activation, leading to the suppression of pro-inflammatory cytokine production and the modulation of key inflammatory pathways such as NF-κB. The structurally similar compound, doxofylline, has shown promising anti-inflammatory activity with a potentially better safety profile than older xanthines.
For a definitive evaluation of this compound's anti-inflammatory properties, further research employing standardized in vitro and in vivo models, as outlined in this guide, is essential. Such studies would need to quantify its effects on key inflammatory mediators and pathways to accurately position it within the therapeutic landscape of xanthine derivatives. Researchers are encouraged to utilize the described experimental protocols to generate robust and comparable data that will elucidate the full therapeutic potential of this compound as an anti-inflammatory agent.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Verofylline
This document provides crucial safety and logistical information for the proper disposal of Verofylline, a methylxanthine bronchodilator. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
While a specific Safety Data Sheet (SDS) for this compound was not identified, the disposal procedures outlined below are based on established best practices for laboratory chemicals and pharmaceuticals of a similar nature. These guidelines are designed to minimize environmental impact and ensure personnel safety.
Disposal of this compound
Unused or expired this compound should be treated as chemical waste. The primary recommended method of disposal is through a licensed professional waste disposal service. It is imperative to adhere to all federal, state, and local environmental regulations.
Step-by-Step Disposal Guidance:
-
Do Not Discard in Regular Trash or Drains: this compound should never be disposed of in the regular trash or flushed down a sink or toilet. This prevents the contamination of water supplies and ecosystems.
-
Consult Your Institution's EHS Department: Before proceeding with disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions based on your location and the quantities of waste.
-
Package for Disposal:
-
Ensure the waste this compound is in a well-sealed, properly labeled container.
-
The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.
-
-
Arrange for Professional Disposal: Your EHS department will typically coordinate the pickup and disposal of chemical waste through a certified hazardous waste contractor.
In the absence of a specific institutional protocol, general guidance for disposing of unused medicines can be followed, but only as a last resort and with a preference for professional disposal. This involves mixing the substance with an undesirable material like coffee grounds or cat litter, sealing it in a plastic bag, and then placing it in the household trash.[1][2][3][4][5] However, for a laboratory setting, professional disposal is the standard and expected practice.
Quantitative Data and Chemical Properties
The following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₄O₂ |
| Molecular Weight | 250.3 g/mol |
| CAS Number | 66172-75-6 |
| Appearance | Solid (assumed) |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedures provided are based on general chemical safety and pharmaceutical disposal guidelines.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical substance like this compound in a laboratory environment.
Caption: Decision workflow for this compound disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
